5-Chloro-2-propoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-propoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGHQODAPOZTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402240 | |
| Record name | 5-chloro-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62176-15-2 | |
| Record name | 5-chloro-2-propoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-propoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its structural features, a chlorinated benzene ring with carboxylic acid and propoxy groups in specific positions, make it a versatile building block for creating complex molecular architectures. This guide provides a detailed overview of the primary synthetic pathways for this compound, offering insights into the underlying chemical principles and practical considerations for its preparation in a laboratory setting.
Core Synthesis Strategy: O-Alkylation of a Salicylic Acid Derivative
The most prevalent and logical approach to synthesizing this compound involves the O-alkylation of a readily available precursor, 5-chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid). This strategy is advantageous due to the commercial availability and relatively low cost of the starting material. The core transformation is the conversion of the phenolic hydroxyl group into a propoxy ether.
Pathway 1: Direct O-Alkylation of 5-Chloro-2-hydroxybenzoic Acid
This pathway represents the most direct route to the target molecule. It involves the reaction of 5-chloro-2-hydroxybenzoic acid with a propylating agent in the presence of a base.
Diagram of the Direct O-Alkylation Pathway
Caption: Direct O-alkylation of 5-chloro-2-hydroxybenzoic acid.
Causality Behind Experimental Choices:
-
Choice of Base: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice between these bases often depends on the desired reaction conditions and scale. NaH, for instance, offers the advantage of an irreversible deprotonation.
-
Propylating Agent: Propyl halides, particularly propyl iodide, are effective alkylating agents due to the good leaving group ability of the iodide ion. Other propylating agents like propyl bromide or propyl tosylate can also be employed.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.
Experimental Protocol: Direct O-Alkylation
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent (e.g., DMF).
-
Base Addition: Carefully add a stoichiometric equivalent of a strong base (e.g., NaH) portion-wise at room temperature. The reaction mixture may effervesce as hydrogen gas is evolved.
-
Alkylation: Once the deprotonation is complete, add the propylating agent (e.g., propyl iodide) dropwise to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Pathway 2: Esterification Followed by O-Alkylation and Hydrolysis
An alternative and often preferred route involves a three-step sequence: esterification of the carboxylic acid, O-alkylation of the phenolic hydroxyl group, and subsequent hydrolysis of the ester to yield the final product.[1][2] This approach can sometimes lead to higher yields and easier purification, as it avoids potential side reactions with the carboxylic acid group during the alkylation step.
Diagram of the Multi-step Pathway
Caption: Multi-step synthesis via esterification, O-alkylation, and hydrolysis.
Causality Behind Experimental Choices:
-
Esterification: The carboxylic acid is first protected as an ester (e.g., ethyl ester) to prevent it from reacting with the base in the subsequent alkylation step. This is typically achieved through Fischer esterification, using an excess of the alcohol and a catalytic amount of a strong acid like sulfuric acid.
-
O-Alkylation of the Ester: The O-alkylation is then performed on the esterified intermediate. The reaction conditions are similar to the direct alkylation pathway, employing a base and a propylating agent.
-
Hydrolysis: The final step is the saponification (base-catalyzed hydrolysis) of the ester group to regenerate the carboxylic acid. This is usually accomplished by heating the ester with an aqueous solution of a strong base like potassium hydroxide, followed by acidification.[1]
Experimental Protocol: Multi-step Synthesis
-
Esterification: Reflux 5-chloro-2-hydroxybenzoic acid in an excess of ethanol with a catalytic amount of concentrated sulfuric acid for several hours. Monitor the reaction by TLC. After completion, remove the excess ethanol under reduced pressure and work up the reaction mixture to isolate the ethyl 5-chloro-2-hydroxybenzoate.
-
O-Alkylation: Dissolve the isolated ester in a suitable solvent (e.g., acetone) and add a base (e.g., potassium carbonate) followed by the propylating agent (e.g., propyl iodide). Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Hydrolysis: To the crude ethyl 5-chloro-2-propoxybenzoate, add an aqueous solution of potassium hydroxide and heat the mixture to reflux for a few hours. After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Purification: The final product can be purified by recrystallization.
Alternative Synthetic Approaches
While the O-alkylation of 5-chloro-2-hydroxybenzoic acid is the most common strategy, other methods can be envisioned, particularly those starting from different precursors.
Pathway 3: Carboxylation of a Propoxybenzene Derivative
This approach involves introducing the carboxylic acid group onto a pre-existing 4-chloro-1-propoxybenzene ring. This can be achieved through methods like Friedel-Crafts acylation followed by oxidation, or direct carboxylation using carbon dioxide under specific catalytic conditions.
Diagram of the Carboxylation Pathway
Caption: Synthesis via carboxylation of 4-chloro-1-propoxybenzene.
Causality Behind Experimental Choices:
-
Direct Carboxylation: The direct introduction of a carboxyl group onto an aromatic ring using carbon dioxide is a challenging but "green" transformation. It often requires harsh conditions or specialized catalytic systems, such as strong Lewis acids (e.g., AlCl3) or "Frustrated Lewis Pairs" (FLPs) to activate the CO2 molecule.[3][4] The regioselectivity of this reaction would be a critical factor to control.
Characterization and Data Summary
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.65 g/mol [5] |
| CAS Number | 62176-15-2[6] |
| Appearance | Off-white to cream powder[7] |
| Melting Point | 171-172 °C (for the precursor 5-Chloro-2-hydroxybenzoic acid)[7] |
Note: The melting point for this compound may vary and should be determined experimentally.
Spectroscopic Data (Expected):
-
¹H NMR: Signals corresponding to the aromatic protons, the methylene and methyl protons of the propoxy group, and the acidic proton of the carboxylic acid.
-
¹³C NMR: Resonances for the carbon atoms of the benzene ring, the propoxy group, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether linkage.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Conclusion
The synthesis of this compound is most reliably achieved through the O-alkylation of 5-chloro-2-hydroxybenzoic acid. The choice between a direct, one-step alkylation and a multi-step approach involving esterification and subsequent hydrolysis will depend on factors such as the desired purity, yield, and the scale of the reaction. Careful consideration of the reaction conditions, including the choice of base, solvent, and propylating agent, is crucial for a successful synthesis. The alternative route via carboxylation of 4-chloro-1-propoxybenzene presents an interesting, though potentially more challenging, avenue for exploration. For any chosen pathway, thorough purification and analytical characterization are essential to ensure the quality of the final product for its intended applications in research and drug development.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.scirp.org [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Chloro-2-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract
5-Chloro-2-propoxybenzoic acid, a halogenated derivative of the benzoic acid scaffold, presents a unique combination of structural features that warrant a detailed investigation of its physicochemical properties. This technical guide provides a comprehensive analysis of this compound, addressing a notable gap in currently available experimental data. Through a combination of established theoretical predictions and comparative analysis with structurally related molecules, this document offers valuable insights for researchers in medicinal chemistry, materials science, and drug development. The guide covers key physicochemical parameters, outlines a putative synthetic pathway, and discusses potential applications, thereby serving as a foundational resource for facilitating further research and application of this compound.
Introduction: Unveiling a Structurally Unique Benzoic Acid Derivative
Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and hold significant importance in the pharmaceutical and chemical industries[1]. The introduction of various functional groups onto the benzoic acid core allows for the fine-tuning of its chemical and biological properties. This compound (Figure 1) is a particularly interesting analogue, incorporating both a chloro-substituent and a propoxy group. The chlorine atom, a halogen, can influence the molecule's electronic properties, lipophilicity, and metabolic stability. The propoxy group, an ether linkage, can impact solubility, steric hindrance, and receptor-binding interactions.
A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various systems, from chemical reactions to biological environments. These properties, including solubility, acidity (pKa), and lipophilicity (LogP), are critical determinants of a compound's suitability for applications such as drug delivery, materials science, and as a synthetic intermediate. This guide aims to provide a detailed examination of these properties, addressing the current scarcity of experimental data through robust theoretical predictions and expert analysis.
Figure 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Core Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following table summarizes its fundamental identifiers along with predicted physicochemical properties. These predictions are derived from well-established computational models and provide a reliable estimate for guiding experimental design.
| Property | Value | Source |
| CAS Number | 62176-15-2 | [2][3] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2][3] |
| Molecular Weight | 214.65 g/mol | [4] |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | 362.6 ± 37.0 °C | [5] |
| Predicted Water Solubility | Low | Inferred from LogP |
| Predicted pKa | 4.00 ± 0.10 | [5] |
| Predicted LogP | 2.8 | [6][7] |
In-depth Analysis of Physicochemical Parameters
Acidity (pKa)
The predicted pKa of 4.00 for this compound suggests it is a moderately strong organic acid, which is characteristic of benzoic acid derivatives[5]. The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom at the meta position to the carboxylic acid group is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2). Conversely, the propoxy group at the ortho position, being an electron-donating group through resonance, would be expected to decrease the acidity. The predicted pKa reflects the net effect of these opposing electronic influences.
Understanding the pKa is crucial for:
-
Drug Development: It determines the ionization state of the molecule at physiological pH (around 7.4), which in turn affects its solubility, permeability across biological membranes, and binding to target proteins.
-
Chemical Synthesis: The acidity of the carboxylic acid proton dictates its reactivity in various chemical transformations.
Lipophilicity (LogP)
The predicted octanol-water partition coefficient (LogP) of 2.8 indicates that this compound is a lipophilic compound[6][7]. This suggests a preference for nonpolar environments over aqueous solutions. The lipophilicity is a composite of the contributions from the different parts of the molecule. The aromatic ring and the propoxy chain contribute significantly to its lipophilic character, while the carboxylic acid group provides a hydrophilic component.
The LogP value is a critical parameter in:
-
Pharmacokinetics: It influences the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug molecule. A moderate LogP value is often desirable for oral bioavailability.
-
Formulation Science: It guides the selection of appropriate solvents and excipients for formulation development.
Solubility
While experimental data on the water solubility of this compound is not available, its predicted LogP value suggests low aqueous solubility. Generally, compounds with a positive LogP value are more soluble in organic solvents than in water. The solubility in various organic solvents is expected to be higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in alcohols like methanol and ethanol[8][9].
Putative Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized starting from commercially available 5-chlorosalicylic acid. The synthesis would involve a Williamson ether synthesis to introduce the propoxy group.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-chlorosalicylic acid in a suitable polar aprotic solvent (e.g., acetone or DMF), add a slight excess of a base (e.g., potassium carbonate).
-
Alkylation: To the resulting mixture, add a slight excess of 1-bromopropane.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Potential Applications and Future Directions
While specific applications for this compound are not yet established in the literature, its structural motifs suggest several areas of potential utility:
-
Pharmaceutical Intermediate: As a derivative of salicylic acid, it could serve as a key intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) or other biologically active compounds[10]. The chloro and propoxy substituents could modulate the pharmacological profile of the parent drug.
-
Agrochemicals: Benzoic acid derivatives are known to exhibit herbicidal and pesticidal activities. The specific substitution pattern of this compound may confer useful properties for agricultural applications.
-
Materials Science: The rigid aromatic core and the flexible propoxy chain could make it a candidate for the synthesis of liquid crystals or specialty polymers.
Future research should focus on the experimental validation of the predicted physicochemical properties. Furthermore, the synthesis and biological evaluation of this compound and its derivatives could uncover novel therapeutic agents or materials with valuable properties.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, a compound for which experimental data is currently lacking. By leveraging established computational prediction methods and principles of physical organic chemistry, this document offers valuable insights into its acidity, lipophilicity, and solubility. The proposed synthetic route provides a practical starting point for its preparation, and the discussion of potential applications highlights promising avenues for future research. This guide is intended to serve as a valuable resource for scientists and researchers, enabling them to make informed decisions in the design of experiments and the development of new applications for this intriguing molecule.
References
- 1. ossila.com [ossila.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 5. 5-chloro-2-methoxy-4-propoxybenzoic acid CAS#: 3002471-89-5 [m.chemicalbook.com]
- 6. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 5-Chloro-2-propoxybenzoic Acid for Advanced Research
This guide provides a comprehensive technical overview of 5-Chloro-2-propoxybenzoic acid, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and chemical properties, synthesis protocols, spectroscopic profile, and applications, with a strong emphasis on scientific integrity and practical insights.
Compound Identification and Chemical Structure
This compound is a disubstituted benzoic acid derivative. The strategic placement of a chloro group at the 5-position and a propoxy group at the 2-position of the benzene ring makes it a versatile building block in organic synthesis, particularly for creating more complex molecular architectures.
The definitive identifier for this compound is its CAS Number: 62176-15-2 .[1][2]
Chemical Structure:
The structure consists of a benzene ring functionalized with a carboxylic acid group (-COOH), a propoxy group (-OCH₂CH₂CH₃), and a chlorine atom (-Cl). The propoxy and carboxylic acid groups are ortho to each other, which can influence the compound's reactivity and conformational preferences.

Figure 1. Molecular Structure of this compound.
Key Identifiers Summary
| Identifier | Value | Source |
| CAS Number | 62176-15-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][3] |
| Molecular Weight | 214.65 g/mol | [2][3] |
| IUPAC Name | This compound | |
| SMILES | O=C(O)C1=C(OCCC)C=CC(Cl)=C1 | [2] |
| MDL Number | MFCD02729207 | [2] |
Synthesis and Purification Protocol
The most direct and industrially scalable synthesis of this compound is achieved via the Williamson ether synthesis. This well-established SN2 reaction offers high yields and purity by reacting the phenoxide of a precursor with an alkyl halide.[4][5]
Causality of Experimental Choice: The starting material of choice is 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid), CAS 321-14-2.[6][7] Its phenolic hydroxyl group is sufficiently acidic to be readily deprotonated by a moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), forming a nucleophilic phenoxide.[5][8] 1-Bromopropane is selected as the propyl source due to its optimal reactivity as a primary alkyl halide, which strongly favors the desired SN2 substitution pathway over the competing E2 elimination side reaction.[4][5] A polar aprotic solvent such as dimethylformamide (DMF) is used to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion and accelerating the reaction rate.[5]
Experimental Workflow: Williamson Ether Synthesis
References
- 1. keyorganics.net [keyorganics.net]
- 2. 62176-15-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 5-Chloro-2-hydroxybenzoic Acid CAS 321-14-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
biological activity of 5-Chloro-2-propoxybenzoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Chloro-2-propoxybenzoic Acid Derivatives
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the biological activities associated with this compound and its derivatives. Moving beyond a simple catalogue of facts, we delve into the mechanistic rationale behind their synthesis, derivatization strategies, and diverse pharmacological potential. By drawing upon established research into structurally related chloro-substituted and alkoxy-substituted benzoic acids, this document synthesizes current knowledge to illuminate the therapeutic promise of this specific chemical class. We will explore their potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents, grounded in detailed experimental protocols and structure-activity relationship (SAR) insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
Introduction: The Strategic Value of the Substituted Benzoic Acid Scaffold
The benzoic acid moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for developing a vast array of therapeutic agents. Its chemical tractability, particularly at the carboxylic acid group and on the aromatic ring, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic introduction of substituents is a key principle in drug design, and halogenation represents a particularly powerful tool.
The inclusion of a chlorine atom, as in the 5-chloro-substituted benzoic acids, profoundly influences the molecule's electronic character and lipophilicity. This modification can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter metabolic stability. When combined with an alkoxy group, such as the propoxy group at the 2-position, these properties are further modulated, creating a scaffold with significant therapeutic potential.
While direct literature on this compound derivatives is emerging, a wealth of data exists for structurally analogous compounds, particularly 5-chloro-salicylates and their amides. These related molecules have demonstrated a wide spectrum of biological activities, including potent antimicrobial, antifungal, and anti-inflammatory effects.[1] This guide will leverage these established findings to build a predictive and rational framework for understanding and exploring the biological activities of this compound derivatives.
The Core Moiety: Synthesis and Derivatization Pathways
The journey from simple precursors to a diverse library of active compounds is a logical progression. The causality behind this synthetic workflow is to first build the stable, core scaffold and then introduce diversity at a chemically accessible point to explore a wide range of biological targets.
Foundational Synthesis: The 5-Chloro-2-hydroxybenzoic Acid Precursor
The most common and regioselective route to the key precursor, 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid), begins with salicylic acid.
Experimental Protocol: Synthesis of 5-Chloro-2-hydroxybenzoic acid
-
Dissolution: Dissolve salicylic acid (1 equivalent) in a suitable solvent such as acetonitrile.
-
Acidification: Add concentrated sulfuric acid (approx. 1.05 equivalents) to the solution at room temperature (20°C) and stir for 5-10 minutes. The acid acts as a catalyst, activating the aromatic ring for electrophilic substitution.
-
Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 equivalents), to the mixture. The reaction is typically monitored by Thin Layer Chromatography (TLC). This step proceeds via an electrophilic aromatic substitution mechanism.
-
Work-up: Upon completion, evaporate the solvent. Add a small amount of the initial solvent (e.g., acetonitrile) to the residue and stir.
-
Isolation: Filter the resulting slurry. Wash the filter cake with water to remove any remaining succinimide and acid.
-
Drying: Dry the purified solid product to yield 5-Chloro-2-hydroxybenzoic acid.[2]
Core Scaffold Assembly: Synthesis of this compound
With the precursor in hand, the defining propoxy group is installed via a classic Williamson ether synthesis. This reaction is chosen for its high efficiency and reliability in forming ether linkages.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: Dissolve 5-Chloro-2-hydroxybenzoic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (approx. 2.2 equivalents), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Alkylation: To the resulting solution, add an alkylating agent like 1-bromopropane or 1-iodopropane (approx. 2 equivalents) dropwise.
-
Reaction: Heat the mixture (e.g., to 60-80°C) and stir for several hours until TLC analysis indicates the consumption of the starting material. The phenoxide attacks the alkyl halide in an Sₙ2 reaction.
-
Quenching & Extraction: Cool the reaction mixture and quench carefully with water. Acidify the aqueous solution with HCl to protonate the carboxylic acid. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Generating Diversity: Derivatization Strategies
The primary point for derivatization is the carboxylic acid, which is readily converted into amides, esters, and other functional groups. This allows for the exploration of a vast chemical space to identify compounds with high affinity for various biological targets.
References
An In-depth Technical Guide to 5-Chloro-2-propoxybenzoic Acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-chloro-2-propoxybenzoic acid, a significant chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering insights into its historical context, synthesis, chemical properties, and potential applications.
Introduction and Historical Context
The specific discovery of this compound is not marked by a singular historical event. Instead, its emergence is a logical consequence of the systematic exploration of benzoic acid derivatives, a cornerstone of modern organic chemistry. Its history is intrinsically linked to two key elements: the development of its parent molecule, 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid), and the advent of the Williamson ether synthesis.
5-Chloro-2-hydroxybenzoic acid, a halogenated derivative of salicylic acid, has been a subject of study due to the diverse biological activities exhibited by salicylic acid and its analogs. The introduction of a chlorine atom at the 5-position modifies the electronic and lipophilic properties of the molecule, making it a valuable precursor in the synthesis of pharmaceuticals and other bioactive compounds.[1][2]
The transformation of the hydroxyl group of 5-chloro-2-hydroxybenzoic acid to a propoxy ether is most efficiently achieved via the Williamson ether synthesis. Developed in the mid-19th century, this reaction remains a fundamental and versatile method for preparing ethers. Its application to a vast array of substrates, including substituted phenols like 5-chloro-2-hydroxybenzoic acid, has enabled the creation of a diverse library of ether derivatives for various scientific investigations.
Physicochemical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.64 g/mol |
| CAS Number | 62176-15-2[3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |
Synthesis of this compound
The primary and most logical route for the synthesis of this compound is the Williamson ether synthesis, starting from 5-chloro-2-hydroxybenzoic acid and a suitable propylating agent.
Reaction Principle: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group. In the context of synthesizing this compound, the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid is first deprotonated by a base to form the more nucleophilic phenoxide. This phenoxide then reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the ether linkage.
Experimental Protocol
Materials:
-
5-chloro-2-hydroxybenzoic acid
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-2-hydroxybenzoic acid in a suitable solvent like acetone or DMF. Add a stoichiometric amount of a base, such as sodium hydroxide or potassium carbonate, to the solution. The mixture is stirred at room temperature for a period to ensure complete formation of the phenoxide salt. The carboxyl group will also be deprotonated under these conditions.
-
Alkylation: To the stirred solution, add a slight excess of the propylating agent (e.g., 1-bromopropane). The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with dilute hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate group, causing the product to precipitate.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain the pure this compound.
Visualization of the Synthetic Workflow
References
Spectroscopic Characterization of 5-Chloro-2-propoxybenzoic Acid: A Technical Guide
Introduction
5-Chloro-2-propoxybenzoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . As a derivative of benzoic acid, it holds potential interest for researchers in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding its chemical behavior and potential applications. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the molecule's spectroscopic signature for identification, purity assessment, and further research.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrals of proton (¹H) and carbon-13 (¹³C) nuclei, a complete structural map can be assembled.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accuracy.
Methodology:
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general solubility, while DMSO-d₆ is excellent for ensuring the acidic proton of the carboxylic acid is observable.[1]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.
-
Tube Loading: Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector (typically ~4-5 cm).[1]
-
Instrument Setup: Place the NMR tube into a spinner and insert it into the NMR spectrometer's magnet.
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H spectrum, typically using a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
References
Solubility Profile of 5-Chloro-2-propoxybenzoic Acid: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of 5-Chloro-2-propoxybenzoic acid. We delve into the molecular characteristics governing its solubility, present a detailed, self-validating protocol for equilibrium solubility determination using the Shake-Flask method, and offer a systematic approach for qualitative solubility classification. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable protocols required to accurately characterize this compound for preclinical and formulation studies.
Introduction to this compound
This compound (C₁₀H₁₁ClO₃, Molar Mass: 214.65 g/mol ) is an organic compound featuring a benzoic acid core functionalized with a chloro and a propoxy group.[1][2] The arrangement of these functional groups dictates its physicochemical properties, including its solubility in various solvent systems. Understanding this solubility profile is paramount in drug development for processes such as crystallization, formulation, and predicting in vivo absorption.[3]
The molecule's structure presents several key features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar, protic solvents.[4] It also imparts acidic properties, allowing for significant solubility modulation in aqueous solutions of varying pH.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that contributes to solubility in organic solvents.[5]
-
Chloro and Propoxy Groups: The chlorine atom is an electron-withdrawing group that can influence the pKa of the carboxylic acid. The propoxy group adds to the lipophilic character of the molecule, generally decreasing aqueous solubility compared to a simpler methoxy or ethoxy substitution.[6]
This guide will systematically explore how these structural elements interact to define the compound's solubility across a range of relevant solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle "like dissolves like," which relates to the polarity of the solute and the solvent.[3] For a molecule like this compound, solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[7]
Key Influencing Factors:
-
Polarity and Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds with protic solvents like water and alcohols.[8] However, the bulky, nonpolar propoxy group and the aromatic ring can hinder this interaction, making the overall solubility a trade-off between these competing forces.[4] In non-polar solvents, only weaker van der Waals forces are at play.
-
Effect of pH: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous media is highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate salt (R-COO⁻).[9] Conversely, in acidic solutions (pH < pKa), it remains in its neutral, less water-soluble form.
-
Temperature: The dissolution of most solid organic compounds, including benzoic acid derivatives, is an endothermic process.[10] Therefore, solubility is generally expected to increase with rising temperature.[11]
Experimental Determination of Equilibrium Solubility
The definitive measure of a compound's solubility is its equilibrium or thermodynamic solubility. This is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure, once the system has reached equilibrium.[7] The Shake-Flask method is the gold standard for this determination.[12]
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed to be self-validating by confirming that equilibrium has been achieved.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetone, Ethyl Acetate, Heptane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired pre-equilibrated solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[12]
-
Equilibrium Confirmation:
-
After the initial equilibration time (e.g., 24 hours), stop agitation and allow the vials to stand for at least 1 hour for the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Continue agitating the original vials for another period (e.g., an additional 24 hours).
-
Repeat the sampling and filtration process.
-
Analyze both the 24-hour and 48-hour samples. If the concentrations are within a narrow margin (e.g., <5%), equilibrium is considered to have been reached. If not, continue agitation and sampling until consecutive measurements are consistent.
-
-
Sample Dilution: Dilute the filtered samples with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analytical Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Visualization: Equilibrium Solubility Workflow
Below is a diagram illustrating the key steps in the Shake-Flask protocol.
References
- 1. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chem.ws [chem.ws]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. www1.udel.edu [www1.udel.edu]
- 10. journalajocs.com [journalajocs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
potential therapeutic targets of 5-Chloro-2-propoxybenzoic acid
An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-Chloro-2-propoxybenzoic acid
Authored by a Senior Application Scientist
Preamble: Unlocking the Therapeutic Promise of a Novel Benzoic Acid Derivative
In the landscape of modern drug discovery, the benzoic acid scaffold represents a privileged structure, a foundational component of numerous clinically significant therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anti-inflammatory and anticancer to antimicrobial and neuroprotective effects. The specific therapeutic application is dictated by the nature and position of substituents on the benzene ring, which in turn govern the molecule's interaction with specific biological targets.
This guide focuses on a lesser-explored derivative, This compound . While direct pharmacological data on this compound is sparse, its structural features—a chloro group at the 5-position and a propoxy group at the 2-position—provide a compelling basis for hypothesizing its potential therapeutic targets. The presence of a halogen and an alkoxy group suggests possible interactions with targets implicated in inflammation, cancer, and metabolic disease.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the therapeutic potential of this compound. We will delve into the scientific rationale for investigating specific targets, provide detailed experimental protocols for target validation, and present a logical framework for advancing this molecule from a chemical entity to a potential therapeutic lead.
Part 1: Hypothesized Therapeutic Targets and Scientific Rationale
Based on the structure-activity relationships of analogous benzoic acid derivatives found in the scientific literature, we can postulate several high-priority therapeutic targets for this compound.
Cyclooxygenase-2 (COX-2) in Inflammation
Rationale: Salicylic acid, a simple 2-hydroxybenzoic acid, is the active metabolite of aspirin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. More complex benzoic acid derivatives have been shown to exhibit anti-inflammatory properties, with some demonstrating selectivity for COX-2.[1] A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to inhibit COX-2 expression in lipopolysaccharide-activated microglial cells.[2] The chloro and propoxy substituents on our lead compound may enhance its binding affinity and selectivity for the COX-2 active site.
Mechanistic Hypothesis: The carboxylate group of this compound is hypothesized to form a key ionic bond with a positively charged residue (e.g., Arginine) in the active site of COX-2, similar to other NSAIDs. The 5-chloro and 2-propoxy groups are predicted to occupy hydrophobic pockets within the enzyme's active site, potentially conferring selectivity over the constitutively expressed COX-1 isoform.
Mitogen-Activated Protein Kinases (MAPKs) and NF-κB Signaling in Inflammation and Cancer
Rationale: The MAPK and NF-κB signaling pathways are central regulators of inflammation and are frequently dysregulated in cancer. The aforementioned 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid was found to suppress the phosphorylation of MAPKs and inhibit the nuclear translocation of NF-κB p65.[2] This suggests that benzoic acid derivatives can exert anti-inflammatory and potentially anti-cancer effects by modulating these key signaling cascades.
Mechanistic Hypothesis: this compound may act as an inhibitor of one or more kinases within the MAPK pathway (e.g., p38, JNK, or ERK) or interfere with the IKK complex responsible for NF-κB activation. The specific molecular interactions would likely involve hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase or allosteric sites on the IKK complex.
Aurora Kinases in Oncology
Rationale: Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation. Their overexpression is a hallmark of many human cancers, making them attractive targets for cancer therapy. A pyrimidine-based Aurora kinase inhibitor incorporating a 5-Chloro-2-fluorobenzoic acid moiety has been developed, with the chloro substituent enhancing binding affinity.[3] This provides a strong precedent for investigating this compound as a potential Aurora kinase inhibitor.
Mechanistic Hypothesis: The molecule is hypothesized to bind to the ATP-binding pocket of Aurora A or Aurora B. The benzoic acid core would form key hydrogen bonds with the hinge region of the kinase, while the 5-chloro and 2-propoxy groups would extend into adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Sodium-Glucose Cotransporter 2 (SGLT2) in Metabolic Disease
Rationale: SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose in the urine. A key intermediate in the synthesis of several promising SGLT2 inhibitors is 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.[4] The structural similarity, particularly the halogenated benzoic acid core, suggests that this compound could potentially interact with SGLT2.
Mechanistic Hypothesis: this compound may act as a competitive inhibitor of glucose binding to the SGLT2 transporter. The propoxy group could mimic the glycosidic linkage of glucose, while the benzoic acid moiety interacts with polar residues in the binding site.
Part 2: Experimental Workflows for Target Validation
A systematic and rigorous experimental approach is essential to validate the hypothesized therapeutic targets of this compound. The following section outlines detailed protocols for key experiments.
Workflow for Target Identification and Validation
Caption: A streamlined workflow for the identification and validation of therapeutic targets.
Detailed Experimental Protocols
Protocol 2.2.1: COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric COX inhibitor screening assay kit.
-
This compound (test compound).
-
Celecoxib (selective COX-2 inhibitor control).
-
Ibuprofen (non-selective COX inhibitor control).
-
96-well microplates.
-
Microplate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound and control inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to appropriate wells.
-
Add the diluted test compound or controls to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength.
-
Calculate the percent inhibition for each concentration and determine the IC50 values.
-
Protocol 2.2.2: Western Blot for MAPK and NF-κB Pathway Activation
-
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
-
Materials:
-
RAW 264.7 macrophages or other suitable cell line.
-
Lipopolysaccharide (LPS) for stimulation.
-
This compound.
-
Cell lysis buffer.
-
Primary antibodies against phospho-p38, phospho-JNK, phospho-ERK, and phospho-p65.
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescent substrate.
-
Western blotting apparatus.
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS for the appropriate time to induce pathway activation (e.g., 30 minutes for MAPK, 1 hour for NF-κB).
-
Wash the cells with cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Protocol 2.2.3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its putative intracellular target in a cellular context.
-
Materials:
-
Appropriate cell line expressing the target protein.
-
This compound.
-
PBS and lysis buffer.
-
PCR tubes and a thermal cycler.
-
Western blotting or mass spectrometry equipment for protein detection.
-
-
Procedure:
-
Treat intact cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to detect the amount of the target protein remaining in solution at each temperature.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
-
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Metric | This compound | Positive Control |
| COX-1 Inhibition | IC50 (µM) | TBD | TBD (Ibuprofen) |
| COX-2 Inhibition | IC50 (µM) | TBD | TBD (Celecoxib) |
| Kinase Inhibition (e.g., Aurora A) | IC50 (nM) | TBD | TBD (Alisertib) |
| SGLT2 Inhibition | IC50 (nM) | TBD | TBD (Canagliflozin) |
| Cell Proliferation (e.g., HeLa) | GI50 (µM) | TBD | TBD (Doxorubicin) |
TBD: To be determined through experimentation.
Signaling Pathway Visualization
References
in silico modeling of 5-Chloro-2-propoxybenzoic acid interactions
An In-Depth Technical Guide to the In Silico Modeling of 5-Chloro-2-propoxybenzoic Acid Interactions
This guide provides a comprehensive, technically-grounded framework for investigating the molecular interactions of this compound using state-of-the-art in silico modeling techniques. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a robust and reproducible computational workflow.
Introduction: The Rationale for In Silico Investigation
This compound is a small molecule whose biological activity and potential protein targets may not be fully characterized. In silico modeling offers a powerful, resource-efficient starting point to generate hypotheses about its mechanism of action, binding affinity, and interaction patterns.[1] By simulating molecular interactions computationally, we can predict how this ligand might behave in a biological system, guiding further experimental validation and accelerating the discovery process.[1][2]
This guide will detail a multi-stage computational workflow, beginning with fundamental data preparation and progressing through molecular docking to predict binding modes and molecular dynamics simulations to assess the stability and dynamics of the resulting complex.[3]
Part 1: Foundational Data and Structural Preparation
A rigorous computational study is built upon meticulously prepared input data.[1] Errors or inaccuracies introduced at this stage will propagate through the entire workflow, compromising the validity of the results.
Ligand Characterization: this compound
The first step is to gather the essential physicochemical properties of our ligand. This information is critical for selecting appropriate simulation parameters and interpreting results. The 3D structure of the ligand can be sourced from databases like PubChem.[1]
| Property | Value | Source |
| Molecular Formula | C10H11ClO3 | PubChem |
| Molecular Weight | 214.64 g/mol | PubChem |
| XLogP3 | 3.2 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Experimental Protocol: Ligand Preparation
The ligand's structure file must be optimized for simulation. This involves converting the initial 2D or 3D structure into a format that includes correct bond orders, atom types, partial charges, and hydrogen atoms, which are often omitted in basic structural files.[4][5]
Objective: To generate an energy-minimized, 3D structure of the ligand in a simulation-ready format (e.g., PDBQT for AutoDock Vina).
Methodology:
-
Obtain Structure: Download the 3D SDF file for this compound from a chemical database like PubChem.
-
Add Hydrogens: Use a molecular editing tool such as PyMOL or Avogadro to add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).[6][7] This step is crucial as hydrogens are pivotal for forming hydrogen bonds, a key type of protein-ligand interaction.
-
Energy Minimization: Employ a tool like Open Babel to perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This resolves any steric clashes or unnatural bond lengths/angles.
-
Charge Calculation & Format Conversion: Use AutoDock Tools to assign Gasteiger partial charges and define rotatable bonds.[8] The software then saves the final structure in the PDBQT format, which contains the coordinate, charge, and atom type information required by AutoDock Vina.[7]
Experimental Protocol: Target Protein Preparation
Selecting and preparing the target protein is arguably the most critical phase of the setup. For this guide, we will use Human Carbonic Anhydrase II (PDB ID: 3FFP) as a representative target, as it is a well-studied enzyme known to bind various small molecules in a defined active site.
Objective: To clean and prepare a protein structure for docking, ensuring it is free of artifacts from the crystallographic process and contains all necessary atoms for an accurate simulation.
Methodology:
-
Obtain Structure: Download the PDB file (e.g., 3FFP) from the Protein Data Bank (PDB).
-
Clean the Structure:
-
Remove Water and Heteroatoms: Using a molecular visualizer like BIOVIA Discovery Studio or UCSF Chimera, remove all water molecules (HOH) and any non-essential co-factors or ions that are not integral to the protein's structure or the binding interaction being studied.[4][9][10] This simplifies the system and focuses the calculation on the protein-ligand interaction.
-
Select Protein Chain: If the PDB file contains multiple protein chains (a multimer), select only the chain containing the active site of interest (e.g., Chain A).[9]
-
-
Prepare in AutoDock Tools:
-
Add Hydrogens: Add polar hydrogen atoms to the protein. These are essential for accurately modeling hydrogen bond networks.[4]
-
Assign Charges: Add Kollman charges, which are standard for protein atoms in the AutoDock force field.[11]
-
Create PDBQT File: Save the prepared protein as a PDBQT file. This file now contains the structural information ready for the docking simulation.
-
Caption: Workflow for Ligand and Protein Preparation.
Part 2: Core Methodology I - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[12] It uses a scoring function to estimate the binding affinity, allowing for the rapid screening of potential binding poses.[13] We will use AutoDock Vina, a widely adopted and validated docking engine.[14]
Experimental Protocol: Molecular Docking with AutoDock Vina
Objective: To predict the binding pose and affinity of this compound within the active site of Carbonic Anhydrase II.
Methodology:
-
Define the Binding Site (Grid Box Generation):
-
The "grid box" is a three-dimensional cube that defines the search space for the docking algorithm. It must be large enough to encompass the entire binding site, allowing the ligand to rotate and translate freely within it.[14]
-
In AutoDock Tools, load the prepared protein PDBQT file. Identify the active site, often by referencing the position of a co-crystallized ligand in the original PDB file.
-
Center the grid box on the active site. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure adequate coverage.[7]
-
Save the grid parameters to a configuration file (e.g., conf.txt). This file will contain the coordinates for the center of the box and its dimensions.[14]
-
-
Create the Configuration File:
-
This simple text file (conf.txt) provides the necessary inputs for the Vina executable. It specifies the names of the receptor and ligand PDBQT files and the grid box parameters.
-
Example conf.txt:
-
-
Execute the Docking Simulation:
-
Run AutoDock Vina from the command line, pointing it to the configuration file.[15]
-
Command: vina --config conf.txt --log output_log.txt
-
Vina will perform the docking calculation, sampling different ligand conformations within the grid box and scoring them. The process typically generates multiple binding modes (poses) ranked by their predicted binding affinity.
-
-
Analyze the Results:
-
Binding Affinity: The primary output is the binding affinity, reported in kcal/mol in the log file. More negative values indicate stronger predicted binding.[12]
-
Pose Visualization: The output PDBQT file (output_poses.pdbqt) contains the coordinates for the top-ranked binding poses. Visualize this file in PyMOL or BIOVIA Discovery Studio, along with the protein structure, to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.
-
| Binding Mode (Pose) | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 1 | -8.2 | HIS94, THR199, THR200 |
| 2 | -7.9 | HIS96, VAL121, LEU198 |
| 3 | -7.5 | HIS119, TRP209 |
Part 3: Core Methodology II - Molecular Dynamics Simulation
While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.[3] This step is crucial for validating docking results and understanding the conformational flexibility of the complex.[3][16] We will use GROMACS, a highly efficient and popular MD engine.[17]
Caption: The Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation with GROMACS
Objective: To assess the stability of the top-ranked docked pose of the this compound-Carbonic Anhydrase II complex over a period of 100 nanoseconds (ns).
Methodology:
-
System Preparation:
-
Ligand Topology: The standard protein force fields (e.g., CHARMM36) do not contain parameters for drug-like molecules. A topology file for the ligand must be generated using a server like CGenFF or the antechamber module of AmberTools.[18][19] This file defines the bond lengths, angles, dihedrals, and charges for the ligand.
-
Complex Creation: Merge the coordinate files of the protein and the ligand (from the best docked pose) into a single PDB file.[18]
-
Topology Integration: Modify the protein's topology file to include the parameters for the ligand.[6]
-
-
Solvation and Ionization:
-
Define Simulation Box: Create a periodic boundary box (e.g., a cube) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[19]
-
-
Energy Minimization and Equilibration:
-
Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes introduced during the setup.[20]
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the solvent to equilibrate around the restrained protein-ligand complex.[18]
-
NPT Equilibration: Perform a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT). This equilibrates the system's density.[18]
-
-
Production MD Run:
-
Run the production simulation for the desired length of time (e.g., 100 ns) with all restraints removed, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
-
-
Analysis of Trajectory:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the complex is stable.[21] A high, fluctuating ligand RMSD may suggest the ligand is unstable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. Significant fluctuations in active site residues may provide insight into the binding mechanism.[21]
-
Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (like hydrogen bonds) identified during docking. Tools within GROMACS can quantify the percentage of simulation time a specific hydrogen bond is maintained.[22]
-
Part 4: Broadening the Scope - Pharmacophore Modeling
Pharmacophore modeling is a complementary technique that abstracts the key chemical features required for biological activity.[23][24] A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings that are essential for binding to a specific target.[24][25]
This model can be generated in two ways:
-
Ligand-Based: When multiple active compounds are known, their common features are aligned to create a consensus pharmacophore.[23][26]
-
Structure-Based: When the 3D structure of the target's binding site is known, the key interaction points within the pocket can be used to define the pharmacophore features.[23][27]
Application: Once a pharmacophore model is developed from the interaction pattern of this compound, it can be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that possess the necessary features for binding but may have entirely different chemical scaffolds.[26] This is a powerful strategy for hit identification in the early stages of drug discovery.[24]
Conclusion and Forward Look
This guide has outlined a robust, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By integrating molecular docking to predict binding geometry and molecular dynamics to assess complex stability, researchers can generate high-confidence hypotheses about the molecule's potential biological targets and mechanism of action.[1] The subsequent use of pharmacophore modeling can further leverage these insights for novel lead discovery.[25]
It is imperative to remember that in silico modeling is a predictive science.[1] The models and hypotheses generated through these methods provide powerful guidance but must ultimately be validated through empirical in vitro and in vivo experimentation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. eagonlab.github.io [eagonlab.github.io]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. GROMACS Tutorials [mdtutorials.com]
- 18. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 19. m.youtube.com [m.youtube.com]
- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. T020 · Analyzing molecular dynamics simulations — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 22. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 23. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 24. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 25. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 27. dovepress.com [dovepress.com]
Methodological & Application
synthesis protocol for 5-Chloro-2-propoxybenzoic acid
An Application Note for the Synthesis of 5-Chloro-2-propoxybenzoic Acid
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its structure, featuring a chlorinated aromatic ring, a carboxylic acid, and a propoxy ether group, makes it a versatile building block. This document provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, salicylic acid. The synthesis strategy involves an initial electrophilic aromatic substitution to introduce the chloro group, followed by a Williamson ether synthesis to install the propoxy moiety. This guide is intended for researchers in organic chemistry and drug development, offering in-depth explanations for procedural choices to ensure reproducibility and high-yield synthesis.
Overall Reaction Scheme
The synthesis is performed in two primary stages: the chlorination of salicylic acid to form the intermediate, 5-chlorosalicylic acid, followed by the propylation of this intermediate to yield the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 5-Chlorosalicylic Acid (Intermediate)
Principle and Rationale
The initial step is the chlorination of salicylic acid. This reaction is an electrophilic aromatic substitution. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the salicylic acid ring are ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group than the carboxyl group. Therefore, substitution is directed to the positions ortho and para to the hydroxyl group. The para position (position 5) is sterically less hindered, leading to the preferential formation of 5-chlorosalicylic acid.[1]
For this protocol, N-chlorosuccinimide (NCS) is chosen as the chlorinating agent in the presence of a catalytic amount of sulfuric acid.[2] NCS is a mild and easy-to-handle source of electrophilic chlorine (Cl+), making it a safer and more selective alternative to using chlorine gas.[2] Acetonitrile is used as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
Materials and Equipment
| Reagent/Equipment | Purpose |
| Salicylic Acid | Starting Material |
| N-Chlorosuccinimide (NCS) | Chlorinating Agent |
| Sulfuric Acid (conc.) | Catalyst |
| Acetonitrile | Solvent |
| Deionized Water | Washing Agent |
| Round-bottom flask | Reaction Vessel |
| Magnetic stirrer and stir bar | For mixing |
| Ice bath | Temperature control |
| Buchner funnel and filter flask | For product filtration |
| Beakers, Graduated cylinders | General labware |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.8 g (0.1 mol) of salicylic acid in 100 mL of acetonitrile. Stir the mixture at room temperature (approx. 20°C) until all the solid has dissolved.
-
Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the solution. Stir for 5 minutes.
-
Chlorination: To the stirred solution, add 14.0 g (0.105 mol) of N-chlorosuccinimide in one portion. A slight exotherm may be observed. Maintain the temperature around 20-25°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for approximately 2.5 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Precipitation and Washing: Add 100 mL of cold deionized water to the resulting residue. Stir the slurry vigorously for 15 minutes to precipitate the product and dissolve the succinimide byproduct.
-
Filtration: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any remaining impurities.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight. The expected yield is approximately 90-95%. The product should be a white to off-white crystalline solid.[3][4]
Part 2: Synthesis of this compound
Principle and Rationale
This step employs the Williamson ether synthesis, a classic and robust method for forming ethers.[5][6] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[6][7] First, the phenolic hydroxyl group of 5-chlorosalicylic acid is deprotonated by a strong base (sodium hydroxide) to form a sodium phenoxide. This phenoxide is a potent nucleophile. The carboxyl group is also deprotonated to form a sodium carboxylate. The phenoxide then attacks the primary alkyl halide (1-bromopropane), displacing the bromide ion and forming the ether linkage.[7]
It is crucial to use a primary alkyl halide like 1-bromopropane. Secondary or tertiary alkyl halides are more prone to undergo elimination reactions (E2) in the presence of a strong base, which would compete with the desired substitution and reduce the yield of the ether product.[5] An ethanol/water mixture is used as the solvent, which readily dissolves the reactants and is suitable for the reflux temperature.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 5-Chlorosalicylic Acid | Starting Material (from Part 1) |
| Sodium Hydroxide (NaOH) | Base for deprotonation |
| 1-Bromopropane | Alkylating Agent |
| Ethanol | Solvent |
| Deionized Water | Solvent / Work-up |
| Hydrochloric Acid (6M) | For acidification during work-up |
| Diethyl Ether or Ethyl Acetate | Extraction Solvent |
| Anhydrous Sodium Sulfate | Drying Agent |
| Reflux condenser | To prevent solvent loss during heating |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
Detailed Experimental Protocol
-
Base Reaction: In a 250 mL round-bottom flask, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of a 1:1 ethanol/water solution. Add 17.25 g (0.1 mol) of 5-chlorosalicylic acid from Part 1.
-
Alkylation: Attach a reflux condenser to the flask. Heat the mixture to a gentle reflux with stirring. Once refluxing, add 14.8 g (11.0 mL, 0.12 mol) of 1-bromopropane dropwise over 15 minutes through the top of the condenser.
-
Reflux: Continue to heat the reaction mixture at reflux for 4-6 hours. The reaction should become clear or remain a fine suspension.
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the ethanol from the mixture using a rotary evaporator.
-
Aqueous Work-up: Dilute the remaining aqueous residue with 100 mL of water. Transfer the solution to a separatory funnel and wash with 50 mL of diethyl ether to remove any unreacted 1-bromopropane and byproducts. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2 by slowly adding 6M hydrochloric acid. A white precipitate of the product will form.[8]
-
Extraction: Extract the product from the acidic aqueous solution with three 75 mL portions of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to afford a pure white solid.
Experimental Workflow Summary
Caption: Step-by-step experimental workflow diagram.
Safety Precautions
-
General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Conduct all operations in a well-ventilated fume hood.
-
Acids/Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with extreme care to avoid skin and eye contact.
-
Solvents: Acetonitrile is toxic and flammable. Diethyl ether and ethyl acetate are highly flammable. Avoid open flames and sparks.
-
Reagents: N-Chlorosuccinimide and 1-bromopropane are irritants. Avoid inhalation and skin contact.[9] 5-Chlorosalicylic acid is toxic if swallowed.[3][4]
References
- 1. ias.ac.in [ias.ac.in]
- 2. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chlorosalicylic Acid | 321-14-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Williamson_ether_synthesis [chemeurope.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. chembk.com [chembk.com]
Application Notes & Protocols: Leveraging 5-Chloro-2-propoxybenzoic Acid in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Multifaceted Building Block for Chemical Innovation
In the landscape of organic synthesis, particularly within drug discovery and materials science, the strategic selection of starting materials is paramount. 5-Chloro-2-propoxybenzoic acid emerges as a highly versatile and valuable building block. Its structure is endowed with three distinct and synthetically tractable functional groups: a carboxylic acid, an aryl chloride, and a propoxy ether. This unique combination allows for orthogonal chemical modifications, enabling chemists to construct complex molecular architectures with precision and efficiency. The presence of the chloro- and propoxy- substituents on the phenyl ring provides a scaffold commonly found in pharmacologically active compounds, making it an attractive starting point for medicinal chemistry campaigns.[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind its application.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3] |
| Molecular Weight | 214.65 g/mol | [3][4] |
| CAS Number | 62176-15-2 | [3][5] |
| Appearance | Off-white to cream powder | [6] |
| Purity | Typically >90-98% | [3][7] |
| Melting Point | 171-172 °C | [6] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is considered an irritant, and direct contact with skin and eyes should be avoided.[8] In case of contact, rinse the affected area immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8]
Synthetic Versatility: A Trio of Reactive Sites
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a stepwise and controlled approach to molecular elaboration.
Caption: Key synthetic transformations of this compound.
-
The Carboxylic Acid: This is often the primary site for initial modifications. It readily participates in classic reactions such as amide bond formation and esterification, serving as a crucial anchor point for introducing diversity into a molecule.[9]
-
The Aryl Chloride: While less reactive than the corresponding bromide or iodide, the chloro-substituent is a competent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10][11] This enables the formation of C-C bonds, forging complex biaryl structures that are prevalent in many pharmaceutical agents.[10][12]
-
The Propoxy Group: This ether linkage is generally stable under many reaction conditions, providing steric and electronic influence. It can enhance lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates.[13]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing researchers with robust and reproducible methods for key transformations.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[9] Using an aminium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient, especially for less reactive amines or when aiming to minimize racemization.[14][15]
Rationale: The reaction proceeds through the formation of a highly activated acyl-azabenzotriazole ester intermediate, which is then readily susceptible to nucleophilic attack by the amine.[16] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid proton, facilitating the reaction.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.2 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
Activation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step is often beneficial for achieving higher yields.[16]
-
Amine Coupling: Add the amine (1.1 eq) to the pre-activated mixture, followed by an additional equivalent of DIPEA (1.0 eq) if the amine is provided as a hydrochloride salt.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[14]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Fischer-Speier Esterification
The Fischer esterification is a classic, acid-catalyzed method to convert carboxylic acids into esters. It is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.[17]
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of water as a leaving group yield the ester.[17]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary alcohol (used as solvent, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic, ~5 mol%)
-
Diethyl ether or Ethyl acetate
-
Saturated NaHCO₃ (aq), Brine
Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol) in a round-bottom flask.
-
Carefully add the acid catalyst (e.g., H₂SO₄) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction can be monitored by TLC. For higher boiling alcohols, a reaction temperature of 80-100 °C is typically sufficient.[18]
-
Work-up:
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with water, followed by saturated aqueous NaHCO₃ until effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting ester is often pure enough for subsequent steps, but can be further purified by silica gel chromatography or distillation if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C(sp²)-C(sp²) bonds.[12] This protocol describes the coupling of the aryl chloride moiety of a this compound derivative (e.g., the methyl ester prepared in Protocol 2) with a boronic acid. Aryl chlorides are less reactive than bromides, so a catalyst system effective for their activation is required.[10][11]
Rationale: The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl chloride, (2) Transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium complex, and (3) Reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst.[13]
Materials:
-
Methyl 5-chloro-2-propoxybenzoate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a more active catalyst for aryl chlorides like Pd(dppf)Cl₂
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
Reaction Setup: To a flask, add the methyl 5-chloro-2-propoxybenzoate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.
Applications in Drug Discovery
Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[1] The structural motifs accessible from this compound are found in a variety of therapeutic agents. For example, similar chloro- and alkoxy-substituted aromatic rings are key components in fungicides, kinase inhibitors, and other biologically active molecules.[11][19] The ability to rapidly generate libraries of amides, esters, and biaryl derivatives from this single starting material makes it an invaluable tool for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. hepatochem.com [hepatochem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Crude 5-Chloro-2-propoxybenzoic Acid: An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of crude 5-Chloro-2-propoxybenzoic acid (CAS No. 62176-15-2). Primarily intended for researchers, scientists, and professionals in drug development, this document outlines systematic approaches to enhance the purity of this key chemical intermediate. Methodologies covered include acid-base extraction and single-solvent and multi-solvent recrystallization, with a focus on the scientific principles underpinning each technique. This guide also presents a thorough analysis of the potential impurity profile based on a plausible synthetic route, enabling the rational selection of the most effective purification strategy.
Introduction: The Importance of Purity for this compound
This compound is a substituted benzoic acid derivative with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The presence of impurities, even in trace amounts, can have a detrimental impact on the yield, potency, and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification of this intermediate is a critical step in the drug development pipeline.
This guide provides a detailed examination of established purification techniques tailored for this compound, moving beyond a simple recitation of steps to explain the causality behind experimental choices. By understanding the "why" behind the "how," researchers can troubleshoot and adapt these protocols to their specific needs, ensuring a consistently high-purity product.
Physicochemical Properties of a Key Precursor: 5-Chloro-2-hydroxybenzoic Acid
To inform our purification strategy, we first consider the properties of the likely precursor, 5-Chloro-2-hydroxybenzoic acid (also known as 5-chlorosalicylic acid).
| Property | Value | Source |
| CAS Number | 321-14-2 | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 171-176 °C | [2] |
| Water Solubility | 1 g/L (20 °C) | [2] |
| Molecular Weight | 172.57 g/mol | [1] |
The low water solubility of the starting material is a key consideration for the purification of the final product.
Understanding the Impurity Profile: A Crucial First Step
A plausible and common synthetic route to this compound is the Williamson ether synthesis, starting from 5-chlorosalicylic acid and an appropriate propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Figure 1: Plausible synthetic route and potential impurities.
Based on this synthesis, the crude product may contain:
-
Unreacted Starting Materials: 5-chlorosalicylic acid and the propyl halide.
-
Inorganic Salts: Formed from the base used in the reaction (e.g., potassium bromide).
-
Side-Reaction Products: Such as the product of elimination from the propyl halide (propene, which would likely evaporate) or over-alkylation of the carboxylic acid to form an ester.
The purification strategies outlined below are designed to effectively remove these specific impurities.
Purification Methodologies: Protocols and Scientific Rationale
Acid-Base Extraction: A Powerful First-Pass Purification
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing acid-base properties and solubilities in aqueous and organic phases.[3] this compound, being a carboxylic acid, is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while the unreacted acidic starting material (5-chlorosalicylic acid) will also be extracted into the aqueous basic phase.
Workflow Diagram:
Figure 2: Workflow for acid-base extraction.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which it is readily soluble, such as ethyl acetate or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate.
-
Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate completely.
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction of the acidic components.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution is acidic (pH ~2), as indicated by litmus paper. This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.[3]
-
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Recrystallization: Achieving High Purity
Principle: Recrystallization is a technique used to purify solids.[4] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain in the solution.
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Based on the structure of this compound (an aromatic carboxylic acid with a chloro and a propoxy substituent), suitable solvents for recrystallization could include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Aromatic Hydrocarbons: Toluene
-
Esters: Ethyl acetate (often in combination with a non-polar solvent)
-
Water: Given the low solubility of the starting material, water is likely a poor solvent for single-solvent recrystallization but could be used as an anti-solvent.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Multi-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
This method is useful when a single solvent does not provide the desired solubility profile.
-
Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexane), in which the compound is insoluble, until the solution becomes slightly turbid.
-
Heating and Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.
Verification of Purity
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests the absence of significant impurities.
-
Spectroscopic Methods (NMR, IR): These techniques can confirm the chemical structure and identify the presence of any remaining impurities.
Conclusion
The purification of crude this compound is a critical step in its utilization for further synthetic applications. A combination of acid-base extraction to remove acidic and neutral impurities, followed by recrystallization from a carefully selected solvent system, can yield a product of high purity. The choice of the specific purification protocol will depend on the nature and quantity of the impurities present in the crude material. The methodologies and underlying principles detailed in this guide provide a robust framework for researchers to obtain this compound of the required quality for their research and development endeavors.
References
Application Notes & Protocols: A Stepwise Guide to Efficacy Testing of 5-Chloro-2-propoxybenzoic Acid
Introduction: The Scientific Rationale for Investigating 5-Chloro-2-propoxybenzoic Acid as an Anti-Inflammatory Agent
Inflammation is a fundamental biological process that, when dysregulated, contributes to a wide array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. While this compound itself is not extensively characterized in the public domain, its core structure, a benzoic acid derivative, is a common scaffold in compounds with demonstrated biological activities. Related compounds, such as other substituted benzoic acids, have shown promise as anti-inflammatory agents. For instance, a structurally analogous compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in microglial cells[1]. This provides a strong scientific premise to hypothesize that this compound may possess similar anti-inflammatory properties.
This document provides a comprehensive, multi-tiered experimental framework for researchers to systematically evaluate the efficacy of this compound as a potential anti-inflammatory therapeutic. The protocols outlined herein are designed to be robust, reproducible, and grounded in established scientific principles of drug discovery.
Part 1: In Vitro Efficacy Screening: Establishing a Mechanistic Fingerprint
The initial phase of efficacy testing focuses on in vitro assays to rapidly assess the compound's potential anti-inflammatory activity and elucidate its possible mechanism of action. These assays are generally cost-effective and have a higher throughput compared to in vivo studies.
Primary Screening: Broad Anti-Inflammatory Potential
A foundational step is to determine if this compound can mitigate protein denaturation, a hallmark of inflammation.[2][3]
Protocol 1: Inhibition of Protein Denaturation Assay
-
Objective: To assess the ability of this compound to prevent heat-induced denaturation of bovine serum albumin (BSA).
-
Materials: this compound, Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 7.4), Spectrophotometer.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a 1% w/v solution of BSA in PBS.
-
In a series of microcentrifuge tubes, add varying concentrations of this compound to the BSA solution. Include a vehicle control (solvent only) and a positive control (e.g., diclofenac sodium).
-
Incubate the tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the tubes at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Interpretation: A dose-dependent increase in the percentage inhibition suggests that this compound has the potential to stabilize proteins and may possess anti-inflammatory properties.
Mechanistic Assays: Targeting Key Inflammatory Pathways
Following a positive result in the primary screen, the next step is to investigate the compound's effect on specific enzymatic pathways central to inflammation, namely the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Protocol 2: COX and LOX Inhibition Assays
-
Objective: To determine if this compound inhibits the activity of COX-1, COX-2, and 5-LOX enzymes.
-
Materials: this compound, COX-1 and COX-2 enzyme kits (commercially available), 5-LOX enzyme kit (commercially available), Arachidonic acid, appropriate buffers and detection reagents.
-
Procedure:
-
Follow the manufacturer's instructions for the respective enzyme inhibition assay kits.
-
Prepare a range of concentrations of this compound and a vehicle control.
-
Incubate the compound with the respective enzymes (COX-1, COX-2, or 5-LOX) for a specified time.
-
Initiate the enzymatic reaction by adding the substrate (arachidonic acid).
-
Measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using the detection method specified in the kit (e.g., colorimetric, fluorometric).
-
Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).
-
-
Interpretation: Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it may reduce the risk of gastrointestinal side effects. Inhibition of 5-LOX would suggest a broader anti-inflammatory profile.
Cell-Based Assays: Confirming Activity in a Biological Context
To validate the findings from biochemical assays, it is crucial to assess the compound's activity in a cellular context. Peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are excellent models for this purpose.
Protocol 3: Measurement of Inflammatory Mediators in LPS-Stimulated PBMCs
-
Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated human PBMCs.
-
Materials: this compound, Human PBMCs (freshly isolated or cryopreserved), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Lipopolysaccharide (LPS), ELISA kits for TNF-α and IL-6, Griess reagent for NO measurement.
-
Procedure:
-
Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
-
Interpretation: A dose-dependent reduction in the levels of TNF-α, IL-6, and NO in the supernatant would indicate that this compound can suppress the inflammatory response in immune cells.
Experimental Workflow for In Vitro Screening
Caption: A tiered approach for in vitro efficacy screening of this compound.
Part 2: In Vivo Efficacy Evaluation: Assessing Therapeutic Potential in a Living System
Positive results from in vitro studies provide a strong rationale for progressing to in vivo models of inflammation. These models are essential for evaluating the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.
Acute Inflammatory Model: Carrageenan-Induced Paw Edema
This is a classic and well-established model for screening potential anti-inflammatory drugs.[4]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g).
-
Materials: this compound, Carrageenan, Vehicle (e.g., 0.5% carboxymethyl cellulose), Plethysmometer.
-
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (n=6-8 per group): Vehicle control, Positive control (e.g., Indomethacin), and different dose groups of this compound.
-
Administer the test compound or vehicle orally (or by another appropriate route) one hour before carrageenan injection.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
-
Interpretation: A significant and dose-dependent reduction in paw edema compared to the control group indicates in vivo anti-inflammatory activity.
Chronic Inflammatory Model: Collagen-Induced Arthritis (CIA)
For compounds showing promise in acute models, evaluation in a chronic inflammatory model, such as collagen-induced arthritis in mice, is a critical next step. This model shares many pathological features with human rheumatoid arthritis.[5][6]
Protocol 5: Collagen-Induced Arthritis in DBA/1J Mice
-
Objective: To evaluate the therapeutic efficacy of this compound in a chronic, autoimmune model of arthritis.
-
Animals: Male DBA/1J mice (8-10 weeks old).
-
Materials: this compound, Bovine type II collagen, Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), Vehicle.
-
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA intradermally at the base of the tail.
-
On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
-
Treatment:
-
Begin treatment with this compound or vehicle once clinical signs of arthritis appear (around day 25-28). Administer daily via an appropriate route.
-
Include a positive control group (e.g., Methotrexate).
-
-
Assessment:
-
Monitor the mice daily for clinical signs of arthritis and score them based on a standardized scoring system (e.g., 0-4 scale for each paw).
-
Measure paw thickness using a digital caliper.
-
At the end of the study (e.g., day 42), collect blood for analysis of inflammatory markers (e.g., cytokines, anti-collagen antibodies).
-
Perform histological analysis of the joints to assess cartilage and bone erosion.
-
-
-
Interpretation: A significant reduction in clinical arthritis scores, paw thickness, inflammatory markers, and joint damage in the treated groups compared to the vehicle control would demonstrate the therapeutic potential of this compound for chronic inflammatory diseases.
Experimental Workflow for In Vivo Efficacy Evaluation
Caption: A sequential approach for in vivo efficacy testing of this compound.
Part 3: Data Analysis and Interpretation
| Experiment | Key Parameters to Measure | Statistical Analysis |
| Protein Denaturation Assay | Percentage inhibition of denaturation | One-way ANOVA followed by Dunnett's post-hoc test |
| COX/LOX Inhibition Assays | IC50 values | Non-linear regression analysis |
| Cell-Based Assays | Cytokine concentrations (pg/mL), Nitrite concentration (µM) | One-way ANOVA followed by Dunnett's post-hoc test |
| Carrageenan-Induced Paw Edema | Paw volume (mL), Percentage inhibition of edema | Two-way ANOVA with repeated measures, followed by Bonferroni's post-hoc test |
| Collagen-Induced Arthritis | Clinical arthritis score, Paw thickness (mm), Histological scores | Kruskal-Wallis test for non-parametric data (scores), Two-way ANOVA with repeated measures for paw thickness |
Conclusion: A Roadmap for Discovery
The experimental design detailed in this application note provides a comprehensive and logical pathway for the systematic evaluation of this compound's efficacy as a potential anti-inflammatory agent. By progressing from broad in vitro screens to specific mechanistic and cell-based assays, and finally to robust in vivo models of acute and chronic inflammation, researchers can build a strong data package to support the further development of this compound. Adherence to these rigorous protocols and sound experimental design principles will ensure the generation of high-quality, reproducible data, which is the bedrock of successful drug discovery.
References
- 1. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 4. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 5. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
Application Notes and Protocols: Developing Novel Derivatives from 5-Chloro-2-propoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-propoxybenzoic acid is a versatile scaffold in medicinal chemistry. Its structure, featuring a chlorinated aromatic ring, a carboxylic acid group, and a propoxy chain, presents multiple avenues for chemical modification to explore new therapeutic agents. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic placement of the chloro, propoxy, and carboxylic acid functionalities on the benzene ring allows for targeted modifications to modulate pharmacokinetic and pharmacodynamic properties.
This guide provides a comprehensive overview of synthetic strategies to generate novel derivatives of this compound. We will delve into the rationale behind key reactions and provide detailed, step-by-step protocols for the synthesis and characterization of these new chemical entities. The unique combination of an aromatic ring, a carboxylic acid, and a chlorine atom provides a rich reactivity profile for creating diverse molecular architectures.[3]
Core Synthetic Strategies
The development of novel derivatives from this compound can be approached through several key synthetic transformations targeting its primary functional groups: the carboxylic acid, the aromatic ring, and the chlorine atom.
I. Modification of the Carboxylic Acid Group
The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of various functional groups that can significantly alter the molecule's biological activity and physicochemical properties. Common modifications include esterification and amidation.
A. Esterification: Synthesis of Ester Derivatives
Esterification of the carboxylic acid can enhance lipophilicity, potentially improving cell membrane permeability.
Protocol 1: Fischer Esterification of this compound
This protocol describes the synthesis of a methyl ester derivative. The same principle can be applied using other alcohols to generate a variety of esters.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Standard glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in an excess of methanol.
-
Carefully add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
Purify the product by column chromatography on silica gel.
B. Amidation: Synthesis of Amide Derivatives
Amide derivatives can introduce hydrogen bonding capabilities, which can be crucial for target binding.
Protocol 2: Amide Synthesis via Acyl Chloride Intermediate
This two-step protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.
Step 1: Synthesis of 5-Chloro-2-propoxybenzoyl chloride
-
In a fume hood, suspend 1.0 equivalent of this compound in thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 5-Chloro-2-propoxybenzoyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amide.
-
Purify by recrystallization or column chromatography.
II. Reactions at the Aromatic Ring
While the existing substituents influence the reactivity of the aromatic ring, further functionalization is possible through electrophilic aromatic substitution reactions.
III. Displacement of the Chlorine Atom
The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions, offering a powerful tool for introducing molecular diversity.[3]
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the carboxylic acid and the chloro-substituent can facilitate nucleophilic aromatic substitution under certain conditions.
B. Cross-Coupling Reactions
Modern synthetic organic chemistry offers a plethora of cross-coupling reactions that are fundamental for carbon-carbon and carbon-heteroatom bond formation.[3]
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes the coupling of this compound (or its ester derivative for better solubility and reactivity) with a boronic acid.
Materials:
-
Methyl 5-Chloro-2-propoxybenzoate (from Protocol 1)
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water or dioxane/water mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add methyl 5-Chloro-2-propoxybenzoate (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
If the ester was used, it can be hydrolyzed back to the carboxylic acid if desired.
Visualization of Synthetic Pathways
Workflow for Carboxylic Acid Derivatization
References
Application Notes and Protocols: 5-Chloro-2-propoxybenzoic Acid in Medicinal Chemistry
For inquiries, please contact: [Simulated Contact Information]
Abstract
5-Chloro-2-propoxybenzoic acid emerges as a promising, yet underexplored, building block in the landscape of medicinal chemistry. Its unique trifunctional chemical architecture—a carboxylic acid, a chloro substituent, and a propoxy group on a benzene ring—offers a versatile platform for the synthesis of novel molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis of this compound, its potential applications in drug discovery, and detailed protocols for the synthesis of its derivatives. The content herein is curated for researchers, scientists, and drug development professionals, aiming to unlock the potential of this scaffold in generating new chemical diversity for various therapeutic targets.
Introduction: The Rationale for this compound in Drug Discovery
Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The strategic functionalization of the benzoic acid ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This compound (CAS No: 62176-15-2) is a halogenated alkoxybenzoic acid. The presence of a chlorine atom at the 5-position can enhance metabolic stability and membrane permeability, and provide an additional point for molecular interactions within a biological target. The 2-propoxy group, a moderately bulky lipophilic chain, can probe hydrophobic pockets in protein binding sites and influence the overall solubility and absorption of a molecule. The carboxylic acid moiety serves as a key handle for derivatization, allowing for the formation of amides, esters, and other functional groups commonly found in bioactive compounds.
While direct applications of this compound in marketed drugs are not yet established, its structural motifs are present in a variety of pharmacologically active molecules. This guide, therefore, focuses on its potential as a versatile starting material for the synthesis of novel compounds with promising therapeutic profiles.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 5-chlorosalicylic acid (5-chloro-2-hydroxybenzoic acid). The protocol involves an initial esterification of the carboxylic acid, followed by etherification of the hydroxyl group, and subsequent hydrolysis of the ester to yield the desired product.
Protocol 1: Synthesis of this compound
Step 1: Esterification of 5-Chlorosalicylic Acid
-
To a solution of 5-chlorosalicylic acid (1 equivalent) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-chloro-2-hydroxybenzoate.
Step 2: Propoxylation of Methyl 5-Chloro-2-hydroxybenzoate
-
To a solution of methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents) and 1-bromopropane (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-chloro-2-propoxybenzoate.
Step 3: Hydrolysis of Methyl 5-Chloro-2-propoxybenzoate
-
Dissolve methyl 5-chloro-2-propoxybenzoate (1 equivalent) in a mixture of methanol and water (3:1).
-
Add lithium hydroxide (2 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry: A Building Block Approach
The true potential of this compound lies in its utility as a scaffold for generating libraries of diverse compounds. The carboxylic acid functionality is a prime site for modification to produce amides and esters, which are prevalent in a vast number of therapeutic agents.
Proposed Application: Synthesis of Novel Anti-inflammatory Agents
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives. The anti-inflammatory and analgesic properties of salicylic acid derivatives are well-documented[3]. By modifying the this compound scaffold, it is plausible to develop novel cyclooxygenase (COX) inhibitors.
Protocol 2: Synthesis of 5-Chloro-2-propoxybenzamides
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-chloro-2-propoxybenzoyl chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the desired primary or secondary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-chloro-2-propoxybenzamide.
Caption: General scheme for the synthesis of 5-chloro-2-propoxybenzamide derivatives.
Proposed Application: Development of Anticancer Agents
Rationale: Certain substituted benzamides and benzoxazoles have demonstrated potent anticancer activities[4]. The 5-chloro substituent, in particular, has been shown to contribute positively to the anticancer activity of some benzoxazole derivatives[4]. This compound can serve as a precursor to such compounds.
Protocol 3: Synthesis of 2-Aryl-5-chlorobenzoxazole Derivatives
-
Synthesize 5-chloro-2-propoxybenzamide derivatives with an ortho-hydroxyaniline as the amine component using Protocol 2.
-
Cyclize the resulting N-(2-hydroxyphenyl)-5-chloro-2-propoxybenzamide by heating in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or by using Eaton's reagent.
-
The reaction progress should be monitored by TLC.
-
Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-(5-chloro-2-propoxyphenyl)benzoxazole derivative.
Structure-Activity Relationship (SAR) Considerations
The design of new therapeutic agents based on the this compound scaffold should be guided by established structure-activity relationship (SAR) principles[2].
| Structural Moiety | Potential Role in Bioactivity | Proposed Modifications for SAR Studies |
| Carboxylic Acid/Amide/Ester | Hydrogen bonding, salt bridge formation, prodrug strategy.[2] | Synthesize a library of amides with diverse amines (aliphatic, aromatic, heterocyclic) and esters with various alcohols. |
| 5-Chloro Group | Enhances lipophilicity, metabolic stability, and can act as a halogen bond donor. | Replace with other halogens (F, Br) or small lipophilic groups (CH₃, CF₃) to probe the effect on activity. |
| 2-Propoxy Group | Occupies hydrophobic pockets, influences conformation and solubility. | Vary the alkyl chain length (ethoxy, butoxy) or introduce branching (isopropoxy) to explore the optimal fit in the binding site. |
Conclusion and Future Perspectives
This compound represents a valuable, yet underutilized, building block for medicinal chemistry. Its straightforward synthesis and the presence of three distinct functional handles provide a rich platform for the generation of novel and diverse chemical entities. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to explore the therapeutic potential of derivatives of this scaffold. Future work should focus on the synthesis of compound libraries based on this compound and their systematic evaluation in a range of biological assays to identify new lead compounds for drug discovery programs.
References
- 1. Buy 4-(Allyloxy)-3-ethoxybenzaldehyde (EVT-411028) | 225939-36-6 [evitachem.com]
- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-propoxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Chloro-2-propoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve the final yield and purity. This document is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding synthetic route for this compound?
The most robust and commonly successful route involves a three-step sequence starting from 5-chloro-2-hydroxybenzoic acid. Direct alkylation of the starting acid is problematic due to the high acidity of the carboxylic proton versus the phenolic proton. The carboxylate anion formed is a poor nucleophile and deactivates the ring towards other reactions. Therefore, a protection strategy is employed.
The preferred pathway is:
-
Esterification: The carboxylic acid is first protected, typically as a methyl or ethyl ester. This is a standard procedure to prevent the acidic proton from interfering with the subsequent base-mediated etherification.
-
Williamson Ether Synthesis: The phenolic hydroxyl group of the ester is then deprotonated with a suitable base to form a phenoxide, which is subsequently alkylated using a propyl halide.
-
Hydrolysis: The ester is saponified to reveal the target carboxylic acid, which can then be purified.
A study synthesizing a similar compound, 2-propoxy-5-methylbenzoic acid, found that this exact route—esterification, followed by propylation and subsequent hydrolysis—avoided tedious separation of intermediate products and gave a better overall yield compared to direct alkylation of the starting acid[1].
Caption: Preferred synthetic route for this compound.
Q2: Why is my overall yield consistently low?
Low overall yield is typically traced back to inefficiencies in the Williamson ether synthesis step. Common causes include:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group, leading to unreacted starting material.
-
Competing Elimination (E2) Reaction: The alkyl halide can undergo elimination to form propene, especially with stronger, bulkier bases or higher temperatures. This is a classic side reaction that competes with the desired SN2 pathway[2][3].
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical. SN2 reactions are highly sensitive to these parameters[4].
-
Purification Losses: Significant material can be lost during workup and purification steps if not optimized.
A systematic approach, troubleshooting each step individually, is the key to identifying and resolving the bottleneck.
Q3: Can I perform the Williamson ether synthesis without protecting the carboxylic acid?
While theoretically possible, it is highly inadvisable for achieving good yields. The pKa of a carboxylic acid is typically around 4-5, whereas the pKa of a phenol is around 10. A base will preferentially deprotonate the most acidic proton, which is on the carboxylic acid. Using one equivalent of base will simply form the carboxylate salt. A second equivalent of a very strong base (like NaH) would be needed to deprotonate the phenol[5]. However, the resulting dianion can have complex reactivity, and the carboxylate can interfere with the reaction, making this route inefficient and difficult to control. The protection-deprotection sequence is cleaner and more reliable.
Troubleshooting Guide: Williamson Ether Synthesis Step
This section addresses specific issues encountered during the synthesis of Methyl 5-chloro-2-propoxybenzoate from Methyl 5-chloro-2-hydroxybenzoate.
Problem: Low Conversion of Starting Material
Q: I'm recovering a large amount of my starting ester (Methyl 5-chloro-2-hydroxybenzoate) after the reaction. How can I improve conversion?
A: This strongly indicates an issue with the formation or reactivity of the nucleophile (the phenoxide).
1. Choice of Base: The pKa of a phenol is ~10, so you need a base whose conjugate acid has a pKa significantly higher than 10 to ensure complete deprotonation.
- Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These are common but may not be strong enough to drive the equilibrium fully to the phenoxide side, resulting in incomplete reaction. They often require higher temperatures and longer reaction times.
- Strong Bases (e.g., NaH, KOtBu): Sodium hydride (NaH) is an excellent choice. It irreversibly deprotonates the phenol, and the byproduct is hydrogen gas, which simply evolves from the reaction, driving it to completion[4]. Potassium tert-butoxide is also effective but can promote the competing E2 elimination reaction due to its steric bulk.
2. Alkylating Agent Reactivity: The choice of leaving group on the propyl chain is critical for the SN2 reaction rate. The reactivity order is I > Br > Cl.
- If you are using 1-chloropropane, switching to 1-bromopropane or, ideally, 1-iodopropane will significantly increase the reaction rate and conversion. A common lab practice is to generate sodium iodide in situ by adding a catalytic amount of NaI to a reaction using an alkyl bromide or chloride (Finkelstein reaction conditions).
3. Solvent and Temperature:
- Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation but not the nucleophile, increasing the nucleophile's reactivity. Acetone can also be used. Using an alcohol as the solvent is generally not recommended unless it is the conjugate acid of the alkoxide base, as trans-etherification can occur[2].
- Temperature: With a strong base like NaH and a reactive alkyl halide like 1-iodopropane in DMF, the reaction can often proceed at room temperature to 50 °C. If using a weaker base like K₂CO₃, temperatures of 80-100 °C may be necessary. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.
Table 1: Effect of Reagents on Williamson Ether Synthesis Yield
| Base | Alkyl Halide | Solvent | Temperature (°C) | Typical Relative Yield | Scientist's Notes |
| K₂CO₃ | 1-Bromopropane | Acetone | 56 (reflux) | Moderate | Common, cost-effective, but may require long reaction times and result in incomplete conversion. |
| NaH | 1-Bromopropane | DMF | 25 - 50 | High | Excellent choice. Irreversible deprotonation drives the reaction forward. Requires anhydrous conditions.[4] |
| NaH | 1-Iodopropane | DMF | 25 | Very High | Optimal conditions. The best leaving group (I⁻) combined with a strong base ensures high reactivity and yield. |
| KOtBu | 1-Bromopropane | THF | 25 - 50 | Moderate-High | Strong base, but its bulk can favor the E2 elimination side reaction, forming propene.[3] |
Problem: Formation of Significant Side Products
Q: My final product is impure, and the yield of the desired product is low. What are the likely side products and how can I avoid them?
A: The primary side product in this reaction is propene, formed via an E2 elimination mechanism.
Caption: Competing SN2 (ether formation) and E2 (alkene formation) pathways.
Strategies to Minimize E2 Elimination:
-
Avoid Bulky Bases: Use a non-bulky, strong base like sodium hydride (NaH) instead of potassium tert-butoxide (KOtBu). The phenoxide itself can act as the base, but stronger, more sterically hindered bases are more problematic[3].
-
Use a Primary Alkyl Halide: The reaction uses 1-propyl halides, which are primary and less prone to E2 than secondary or tertiary halides. Ensure you are not accidentally using a 2-propyl halide (isopropyl halide), which would strongly favor elimination.
-
Control Temperature: Lower reaction temperatures favor the SN2 reaction over the E2 reaction, as the activation energy for elimination is typically higher. If your yield is low, try running the reaction at a lower temperature for a longer period.
Detailed Experimental Protocols
These protocols represent a robust starting point for synthesis and optimization.
Protocol 1: Esterification of 5-Chloro-2-hydroxybenzoic acid
Objective: To synthesize Methyl 5-chloro-2-hydroxybenzoate.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-hydroxybenzoic acid (10.0 g, 57.9 mmol).
-
Reagent Addition: Add methanol (100 mL). Stir until the solid is mostly dissolved.
-
Catalyst: Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Workup: Cool the reaction to room temperature. Reduce the volume of methanol by ~75% using a rotary evaporator.
-
Extraction: Pour the residue into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.
Self-Validation Checkpoint:
-
The product should be a solid with a distinct melting point. The absence of a broad melting range suggests good purity.
-
An IR spectrum should show the appearance of a C=O stretch for the ester (~1730 cm⁻¹) and the disappearance of the broad O-H stretch from the carboxylic acid.
Protocol 2: Williamson Ether Synthesis
Objective: To synthesize Methyl 5-chloro-2-propoxybenzoate.
Methodology:
-
Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add anhydrous DMF (80 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 2.78 g, 69.5 mmol, 1.2 eq).
-
Phenol Addition: Dissolve Methyl 5-chloro-2-hydroxybenzoate (10.8 g, 57.9 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Alkylating Agent: Add 1-bromopropane (6.3 mL, 69.5 mmol, 1.2 eq) dropwise, keeping the temperature below 30 °C.
-
Reaction: Stir the reaction at room temperature for 12-18 hours or at 50 °C for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting phenol. A ferric chloride test can also be used; a sample quenched in water and neutralized should give a negative result (no purple color) upon completion[6].
-
Workup: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 3: Saponification (Hydrolysis)
Objective: To synthesize this compound.
Methodology:
-
Setup: Dissolve the crude Methyl 5-chloro-2-propoxybenzoate from the previous step in a mixture of ethanol (100 mL) and water (25 mL).
-
Base Addition: Add sodium hydroxide (NaOH) pellets (4.6 g, 115 mmol, ~2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction to room temperature and remove the ethanol via rotary evaporation.
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Acidify to pH ~1 by slowly adding concentrated HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: The crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure this compound.
Self-Validation Checkpoint:
-
The final product should have a sharp melting point.
-
The ¹H NMR spectrum should confirm the presence of the carboxylic acid proton (a broad singlet, typically >10 ppm) and the absence of the methyl ester singlet (~3.9 ppm).
References
- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
Technical Support Center: 5-Chloro-2-propoxybenzoic Acid Synthesis
Welcome to the technical support guide for the synthesis of 5-Chloro-2-propoxybenzoic acid. This document is designed for researchers, chemists, and process development professionals who are actively working with this synthesis and may encounter challenges related to yield, purity, and unexpected byproducts. As your application support partner, our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's intricacies. Here, we will explore the causality behind common side reactions and offer field-proven troubleshooting strategies to ensure the success and reproducibility of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis, starting from 5-chlorosalicylic acid and a suitable propylating agent. While seemingly straightforward, this reaction operates at the crossroads of several competing pathways. The phenoxide intermediate is a powerful nucleophile, but its reactivity is nuanced, leading to potential side reactions that can complicate purification and significantly reduce yields. This guide provides a structured, question-and-answer-based approach to diagnosing and resolving these common issues.
Core Reaction Pathway: Williamson Ether Synthesis
The desired transformation involves the O-alkylation of the phenolic hydroxyl group of 5-chlorosalicylic acid. The reaction is typically performed in the presence of a base to deprotonate both the carboxylic acid and the more acidic phenolic hydroxyl, followed by nucleophilic attack on an alkyl halide.
Caption: Ideal reaction pathway for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis, providing diagnostic advice and corrective actions.
Question 1: My NMR spectrum shows my desired product, but also a significant amount of unreacted 5-chlorosalicylic acid. How can I drive the reaction to completion?
Plausible Cause: Incomplete deprotonation of the phenolic hydroxyl group or insufficient reaction time/temperature. The phenolic proton of salicylic acid is significantly more acidic than a simple phenol but requires a sufficiently strong base for complete conversion to the nucleophilic phenoxide.
Expert Analysis & Solution:
-
Base Selection is Critical: While bases like potassium carbonate (K₂CO₃) are commonly used, they may not be strong enough for complete and rapid deprotonation, leading to an equilibrium that leaves starting material unreacted. For a more robust reaction, consider using a stronger, non-nucleophilic base like sodium hydride (NaH).[1] NaH irreversibly deprotonates the alcohol, and the hydrogen gas byproduct simply bubbles out of the solution, driving the reaction forward.[2]
-
Stoichiometry: Ensure you are using at least two equivalents of the base to deprotonate both the carboxylic acid and the phenolic hydroxyl group. A slight excess (2.1-2.2 equivalents) is often beneficial.
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are excellent choices as they effectively solvate the cation of the base without interfering with the nucleophilicity of the phenoxide.[3] Protic solvents should be avoided as they can protonate the intermediate.
-
Temperature and Time: Williamson ether syntheses are often run at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[3] If you are seeing incomplete conversion at a lower temperature, consider increasing it to 60-80 °C and monitoring by TLC until the starting material spot has disappeared.
Protocol Adjustment: Switch from K₂CO₃ to sodium hydride (1.1 equivalents per acidic proton, so 2.2 eq. total). Add the NaH portion-wise to a solution of the salicylic acid in anhydrous DMF at 0 °C, allow it to stir for 30-60 minutes until H₂ evolution ceases, then add the propyl halide and slowly warm to 60-70 °C.
Question 2: I've isolated a byproduct with the correct mass for my product, but the NMR shows an aliphatic chain attached directly to the aromatic ring. What is this and how do I prevent it?
Plausible Cause: You have formed a C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (primarily at the positions ortho and para to the hydroxyl group). While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[4][5]
Expert Analysis & Solution: The ratio of O- to C-alkylation is highly dependent on factors like the solvent, the counter-ion, and temperature.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) are known to favor O-alkylation. They effectively solvate the cation, leaving a "naked," highly reactive phenoxide anion that readily attacks the alkyl halide at the oxygen atom.[3]
-
Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the oxygen of the phenoxide is a "hard" nucleophile, while the carbon of the aromatic ring is "soft." The primary carbon of 1-bromopropane is a relatively "soft" electrophile. While this doesn't strictly preclude C-alkylation, it helps explain why O-alkylation is the major pathway.
-
Minimizing C-Alkylation: To strongly favor O-alkylation, ensure you are using a polar aprotic solvent and that your reaction conditions are not overly harsh (e.g., excessively high temperatures), which can sometimes promote the thermodynamically favored (but kinetically slower) C-alkylation product.
Purification Strategy: C-alkylated and O-alkylated isomers often have very similar polarities, making them difficult to separate.
-
Acid-Base Extraction: Both isomers are carboxylic acids, so they will behave similarly here. This will not separate them.
-
Recrystallization: Carefully chosen solvent systems may allow for fractional crystallization. This requires screening and can be material-intensive.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution with a hexane/ethyl acetate system (with 1% acetic acid to keep the carboxylic acid protonated and prevent streaking) can effectively separate the isomers.
Question 3: My mass spectrum shows a peak corresponding to the loss of 44 amu (CO₂) from my product's molecular weight. What is this impurity?
Plausible Cause: This is a classic case of thermal decarboxylation. Salicylic acid and its derivatives are known to be susceptible to losing carbon dioxide at elevated temperatures to form the corresponding phenol.[6][7] In this case, your product, this compound, has decarboxylated to form 4-chloro-1-propoxybenzene .
Expert Analysis & Solution: The mechanism for decarboxylation of salicylic acids is thought to proceed via an attack by a proton on the ring carbon atom bonded to the carboxylate group.[6][7] This side reaction is highly dependent on temperature.
-
Temperature Control: This is the most critical factor. Avoid prolonged heating at temperatures above 100-120 °C. Many Williamson ether syntheses for this substrate can be run effectively at a more moderate 60-80 °C, which significantly suppresses the rate of decarboxylation.[3]
-
Reaction Time: Do not heat the reaction longer than necessary. Monitor the consumption of starting material by TLC or LC-MS and proceed to workup as soon as the reaction is complete.
Purification Strategy: The decarboxylated byproduct (4-chloro-1-propoxybenzene) is a neutral molecule, while your desired product is a carboxylic acid. This makes for a straightforward separation.
-
During the aqueous workup, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, ether).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH, saturated NaHCO₃).
-
Your desired product will move into the aqueous layer as its sodium salt, while the neutral decarboxylated impurity will remain in the organic layer.
-
Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate your pure this compound, which can be collected by filtration.[8][9]
Caption: Purification workflow to remove neutral decarboxylation byproduct.
Summary of Potential Side Products
| Side Product | Structure | Formation Condition | Diagnostic Evidence (¹H NMR) |
| C-Alkylated Isomer | Propyl group on the ring | Non-polar solvents, high temps | Complex aromatic signals, loss of one aromatic proton signal. |
| Decarboxylated Product | 4-chloro-1-propoxybenzene | High temperature (>100°C), long reaction time | Absence of -COOH proton; simplified aromatic signals. |
| Unreacted Starting Material | 5-chlorosalicylic acid | Insufficient base, low temp/time | Presence of phenolic -OH proton, characteristic aromatic signals. |
| Propyl Ester | Propyl 5-chloro-2-propoxybenzoate | Reaction with propanol byproduct | Absence of -COOH proton; characteristic ester propyl signals. |
Optimized & Validated Protocols
Protocol 1: Optimized Synthesis via Sodium Hydride
This protocol is designed to maximize O-alkylation and minimize side reactions.
Materials:
-
5-chlorosalicylic acid (1.0 eq)
-
Sodium hydride, 60% dispersion in mineral oil (2.2 eq)
-
1-Bromopropane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chlorosalicylic acid.
-
Add anhydrous DMF (approx. 5-10 mL per gram of salicylic acid). Stir to dissolve.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution has ceased. The solution should become a thick slurry.
-
Cool the mixture back to 0 °C and add 1-bromopropane dropwise via syringe.
-
Once the addition is complete, remove the ice bath and place the flask in a heating mantle. Heat the reaction to 70 °C for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid) until the starting material is consumed.
-
Cool the reaction to room temperature and cautiously quench by slowly adding it to an equal volume of ice-cold water.
-
Acidify the aqueous solution to pH ~2 with 1M HCl. A white precipitate should form.
-
Extract the product into diethyl ether (3x volume of aqueous).
-
Proceed with the purification protocol below.
Protocol 2: Purification by Acid-Base Extraction
This protocol efficiently removes the neutral decarboxylation byproduct and any unreacted alkyl halide.
-
Combine the organic extracts from the synthesis workup in a separatory funnel.
-
Extract the combined organic layers with saturated NaHCO₃ solution (2x volume of organic). The product will move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral impurities and can be discarded.
-
Carefully re-acidify the aqueous layer by adding 6M HCl dropwise with stirring until the pH is ~1-2. A thick white precipitate of the pure product will form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight. Assess purity by NMR and melting point.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 9. youtube.com [youtube.com]
Technical Support Center: Resolving Solubility Challenges with 5-Chloro-2-propoxybenzoic Acid in Assays
Welcome to the technical support center for 5-Chloro-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues that may arise during in vitro and in vivo assays. Here, we combine foundational chemical principles with practical, field-proven laboratory techniques to ensure the successful use of this compound in your research.
Understanding the Molecule: Physicochemical Properties of this compound
This compound is a carboxylic acid. Its structure, containing a carboxylic acid group, a chloro group, and a propoxy group, dictates its solubility behavior. Carboxylic acids are weak acids, and their solubility in aqueous solutions is highly dependent on pH.[1][2][3][4][5] The chloro and propoxy groups increase the molecule's hydrophobicity, which can lead to challenges in achieving the desired concentrations in aqueous assay buffers.
To provide a quantitative basis for our recommendations, we have calculated the key physicochemical properties of this compound using advanced predictive models.
| Property | Predicted Value | Significance in Assays |
| pKa | 2.9 (strongest acidic) | The pKa is the pH at which the compound is 50% ionized. As a carboxylic acid, this compound will be more soluble in its ionized (deprotonated) form at pH values above its pKa. |
| logP | 3.5 | LogP (logarithm of the partition coefficient) is a measure of a compound's lipophilicity ("oil-loving" nature). A higher logP indicates lower aqueous solubility. A logP of 3.5 suggests that this compound is quite hydrophobic and may be prone to precipitation in aqueous media. |
| Molecular Weight | 214.65 g/mol | Essential for calculating molar concentrations for stock solutions and dilutions. |
| Molecular Formula | C₁₀H₁₁ClO₃ | Defines the elemental composition of the molecule. |
Disclaimer: The pKa and logP values are predicted using advanced computational models and should be used as a guide for experimental design. Actual values may vary under specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[6][7] It is also miscible with water, which facilitates its dilution into aqueous assay buffers.[7]
Q2: I dissolved this compound in DMSO and it was clear, but it precipitated when I added it to my aqueous assay buffer. Why?
A2: This is a common phenomenon known as "solvent-shift" or "crashing out." While your compound is soluble in 100% DMSO, the final assay buffer is primarily aqueous. When you introduce the DMSO stock solution into the buffer, the overall polarity of the solvent drastically increases. The hydrophobic nature of this compound (as indicated by its predicted logP of 3.5) makes it poorly soluble in this new, highly aqueous environment, causing it to precipitate.[8]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. As a general rule, it is best to keep the final concentration of DMSO in your assay below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[8] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: How does pH affect the solubility of this compound?
A4: As a carboxylic acid with a predicted pKa of 2.9, the solubility of this compound is highly pH-dependent.
-
At pH values below its pKa (pH < 2.9): The carboxylic acid group will be predominantly in its protonated, neutral form. This form is less polar and therefore less soluble in aqueous solutions.
-
At pH values above its pKa (pH > 2.9): The carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is more polar and will have significantly higher solubility in aqueous media.[1][2][3][4][5]
Therefore, to enhance the aqueous solubility of this compound, it is crucial to maintain the pH of your assay buffer well above its pKa.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound.
A flowchart for troubleshooting compound precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound (MW: 214.65 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.15 mg of this compound powder.
-
Weigh Powder: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Systematic Aqueous Solubility Screening
This protocol will help you determine the maximum soluble concentration of this compound in your specific assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your final assay buffer (pre-warmed to the experimental temperature)
-
Sterile 96-well plate or microcentrifuge tubes
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add your assay buffer to a series of wells.
-
Prepare a top concentration of your compound (e.g., 100 µM) by diluting your 10 mM DMSO stock 1:100 into the assay buffer (e.g., 2 µL of stock into 198 µL of buffer). This will result in a final DMSO concentration of 1%.
-
Perform 2-fold serial dilutions down the plate.
-
-
Equilibration: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a period that reflects your assay duration (e.g., 24 hours).
-
Visual Inspection: After incubation, carefully inspect each well for signs of precipitation. This can appear as cloudiness, crystals, or a film on the bottom of the well. Examination under a microscope can help detect fine precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate is your working maximum soluble concentration under these specific assay conditions.
Advanced Strategies for Enhancing Solubility
If you continue to face solubility challenges even after optimizing pH and dilution techniques, consider these advanced strategies:
-
Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to your final assay buffer can improve the solubility of hydrophobic compounds. Ethanol or polyethylene glycol (PEG) are sometimes used. However, it is crucial to test the tolerance of your assay system to any co-solvent, as they can affect biological activity.
-
Formulation with Excipients: For particularly challenging compounds, formulation with solubility-enhancing excipients like cyclodextrins can be effective. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.
By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges associated with this compound and ensure the accuracy and reliability of your experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. chemaxon.com [chemaxon.com]
- 4. chemaxon.com [chemaxon.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 7. chemaxon.com [chemaxon.com]
- 8. 5-Chloro-2-ethylbenzoic acid | C9H9ClO2 | CID 12465053 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-propoxybenzoic Acid Derivatization
Welcome to the technical support center for the derivatization of 5-Chloro-2-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the synthesis of ester and amide derivatives of this versatile building block.
I. Introduction to this compound Derivatization
This compound is a key intermediate in the synthesis of various compounds of pharmaceutical and agrochemical interest. Its derivatization, typically through esterification or amidation of the carboxylic acid moiety, is a critical step in many synthetic routes. However, like many acylation reactions, these transformations can be prone to challenges such as low yields, side product formation, and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing these reactions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: The two primary methods for derivatizing this compound involve the conversion of its carboxylic acid group into an ester or an amide.
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Esterification: This is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[1]
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Amidation: Direct reaction with an amine is generally inefficient and requires high temperatures.[1] Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride intermediate, or using coupling agents like carbodiimides (e.g., DCC, EDC).[1][2][3]
Q2: My esterification reaction is giving a low yield. What are the likely causes?
A2: Low yields in Fischer esterification can often be attributed to the equilibrium nature of the reaction. Several factors can be optimized:
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Incomplete Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the starting materials. Ensure efficient removal of water, for instance, by using a Dean-Stark apparatus or a drying agent.
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Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial. Ensure you are using a sufficient catalytic amount.
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Suboptimal Temperature: While higher temperatures can favor the reaction, they can also lead to side reactions or decomposition. The optimal temperature should be determined experimentally.
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Stoichiometry: Using an excess of the alcohol reactant can help drive the reaction to completion.
Q3: I'm struggling with the amidation of this compound. What are the key considerations?
A3: Successful amidation hinges on the effective activation of the carboxylic acid.[1]
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Choice of Activating Agent: For simple amines, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a robust method.[1][3] For more sensitive or complex amines, coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are preferred to avoid harsh conditions.[1]
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Base: When using the acyl chloride method, a non-nucleophilic base such as triethylamine or pyridine is often added to neutralize the HCl generated during the reaction.[4]
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Moisture Sensitivity: Acyl chlorides and coupling reagents are highly sensitive to moisture.[4] Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4][5]
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A4: The formation of multiple products can arise from several sources:
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Incomplete Reaction: Unreacted starting material (this compound) will appear as a separate spot.
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Di-acylation (for diamines): If you are reacting with a diamine, it's possible to get acylation at both amino groups.[4] Using a stoichiometric amount of the acylating agent and slow, controlled addition can minimize this.[4]
-
Side reactions with the propoxy group: While generally stable, under very harsh acidic or basic conditions, cleavage of the propoxy ether linkage could potentially occur, though this is less common under standard derivatization conditions.
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Hydrolysis of the acyl chloride: If moisture is present, the acyl chloride intermediate can hydrolyze back to the carboxylic acid.[4]
III. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the derivatization of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Quality Reagents | Impurities in starting materials can inhibit the reaction. Ensure this compound, alcohols/amines, and solvents are of high purity. Use freshly opened or purified reagents.[5] |
| Inadequate Carboxylic Acid Activation (Amidation) | The carboxylic acid needs to be converted to a more reactive species for amidation to proceed efficiently.[1] Solution: If using SOCl₂ or oxalyl chloride, ensure they are fresh and the reaction is performed under anhydrous conditions.[4] Consider switching to a more potent coupling agent like HATU or HOBt in combination with EDC for challenging couplings. |
| Catalyst Inactivity | Lewis acid catalysts used in some acylation reactions are highly sensitive to moisture.[5] Acid catalysts for esterification can be neutralized by basic impurities. Solution: Use fresh, anhydrous catalysts. Ensure anhydrous conditions are strictly maintained.[5] |
| Suboptimal Reaction Temperature | Some reactions require heating to overcome the activation energy, while others may decompose at elevated temperatures.[5] Solution: Experiment with a range of temperatures (e.g., 0 °C, room temperature, reflux) to find the optimal condition. Monitor the reaction progress by TLC or LC-MS. |
| Steric Hindrance | Bulky alcohols or amines may react slowly due to steric hindrance around the carboxylic acid. Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered activating group if possible. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Unreacted Starting Material | The polarity of the carboxylic acid can make co-elution with the product an issue. Solution: An aqueous basic wash (e.g., with sodium bicarbonate solution) during the workup will deprotonate the carboxylic acid, making it water-soluble and easily separable from the less polar ester or amide product in the organic layer. |
| Byproducts from Coupling Reagents (Amidation) | Carbodiimide coupling agents like DCC and EDC form urea byproducts (DCU and EDU, respectively) which can be difficult to remove by chromatography. Solution: For DCC, the DCU byproduct is largely insoluble in many organic solvents like dichloromethane and can be removed by filtration. For the more water-soluble EDU, an acidic wash of the organic layer can help in its removal. |
| Emulsion Formation During Workup | The presence of both acidic and basic functionalities can sometimes lead to emulsions during aqueous workup. Solution: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective. |
IV. Experimental Protocols & Workflows
Protocol 1: General Procedure for Esterification (Fischer Esterification)
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.), the desired alcohol (3-5 equiv.), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equiv.).
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Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amidation via Acyl Chloride
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
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Add thionyl chloride (SOCl₂) (1.2-1.5 equiv.) or oxalyl chloride (1.2-1.5 equiv.) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
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Remove the excess SOCl₂ or oxalyl chloride under reduced pressure.
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Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.
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In a separate flask, dissolve the desired amine (1.0-1.2 equiv.) and a non-nucleophilic base like triethylamine (1.5 equiv.) in anhydrous DCM.
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Add the acyl chloride solution dropwise to the amine solution at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude amide by column chromatography or recrystallization.
Workflow Diagrams
Esterification Workflow
Caption: General workflow for Fischer esterification.
Amidation Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in amidation reactions.
V. References
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Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from 5
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LibreTexts. (2021). Carboxylic Acid Functional Group Reactions. Retrieved from 1
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Benchchem. (2025). Troubleshooting acylation reactions for urea derivatives. Retrieved from 4
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Benchchem. (n.d.). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Retrieved from 6
-
LibreTexts. (2014). 17.22: How Cells Activate Carboxylic Acids. Retrieved from 2
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LibreTexts. (2014). 17.21: How Chemists Activate Carboxylic Acids. Retrieved from 3
References
purification challenges of 5-Chloro-2-propoxybenzoic acid and solutions
Technical Support Center: 5-Chloro-2-propoxybenzoic Acid
Welcome to the technical support guide for the purification of this compound (CAS 62176-15-2). This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this intermediate in high purity. As this compound is a substituted benzoic acid, its purification relies on well-established principles, yet its specific substitution pattern can present unique challenges. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Common syntheses for similar molecules, such as the Williamson ether synthesis from a substituted salicylic acid followed by ester hydrolysis, can introduce specific contaminants.[1] Likely impurities include:
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Unreacted Starting Materials: Such as 5-chlorosalicylic acid or its corresponding ester.
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Isomeric Byproducts: Formation of isomers, such as 4-bromo-2-chlorobenzoic acid in related syntheses, is a common issue, particularly in electrophilic substitution reactions.[2] In this case, isomers from the chlorination or propoxylation steps might be present.
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Reagents and Solvents: Residual propylation agents (e.g., 1-bromopropane) or solvents used during the reaction.
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Hydrolysis Byproducts: If the synthesis involves an ester intermediate, incomplete hydrolysis can leave residual ester in the final product.
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Tarry Materials: Partial oxidation or polymerization during synthesis can result in the formation of tarry, difficult-to-remove substances.[3]
Q2: What is the most effective primary method for purifying this compound?
For crystalline solids like substituted benzoic acids, recrystallization is the most powerful and widely used purification technique.[4] This method leverages the difference in solubility between the desired compound and impurities in a given solvent at varying temperatures.[5] The ideal solvent will dissolve the crude product completely at an elevated temperature but will have poor solubility for the product at low temperatures, allowing it to crystallize out while impurities remain in the solution.[6]
Q3: How can I reliably assess the purity of my final product?
A multi-pronged approach is recommended for purity analysis:
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Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point. A broad melting range typically indicates the presence of impurities.
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High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment, allowing for the detection and quantification of minor impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of structurally similar impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively assess purity and screen for optimal solvent systems for column chromatography.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification process.
Q: My recrystallization yield is consistently low. What are the likely causes and how can I improve it?
Low recovery is a frequent issue in recrystallization. The primary causes are almost always procedural.
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Cause 1: Using an excessive amount of solvent.
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Explanation: The goal is to create a saturated solution at the solvent's boiling point.[5] Adding too much solvent will prevent the solution from becoming saturated upon cooling, and a significant portion of your product will remain dissolved even at low temperatures.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. If you've already added too much, carefully evaporate the excess solvent under a fume hood to the point of saturation (cloudiness) and then add a few drops of fresh solvent to redissolve before cooling.
-
-
Cause 2: Cooling the solution too rapidly.
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Explanation: Slow crystal growth is essential for excluding impurities from the crystal lattice.[5] Rapid cooling, such as plunging a hot flask directly into an ice bath, causes the product to precipitate quickly, trapping impurities within the crystals.
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Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated if necessary. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize recovery of the crystallized product.
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-
Cause 3: Premature crystallization during hot filtration.
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Explanation: If your crude product contains insoluble impurities (like dust or tar), a hot filtration step is necessary. However, the solution can cool as it passes through the funnel, causing your product to crystallize prematurely on the filter paper.
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Solution: Use a pre-heated filter funnel (stemless or short-stemmed is best) and flask. Keep the solution at or near its boiling point during the filtration process. If crystallization occurs, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product.
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Q: My product is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when high levels of impurities are depressing the melting point of your product.
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Solution 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Alternatively, add a small seed crystal of pure product if available.
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Solution 2: Lower the Saturation Temperature. Add a small amount of additional solvent to the hot mixture, reheat to dissolve the oil, and then attempt to cool again. This lowers the temperature at which the solution becomes saturated.
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Solution 3: Change the Solvent System. The current solvent may be unsuitable. Refer to the solvent selection table below and try a different solvent or a binary solvent pair in which the product is less soluble.
Q: I've recrystallized my product, but HPLC and NMR analysis still show significant impurities. What is the next step?
If a single recrystallization is insufficient, you have two primary options.
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Option 1: Sequential Recrystallization. Perform a second recrystallization, but this time consider using a different solvent system. Changing the solvent can alter the solubility of the impurities, potentially leaving them behind more effectively.
-
Option 2: Column Chromatography. For stubborn impurities with polarities similar to your product, column chromatography is a more powerful purification technique.[7]
-
Stationary Phase: Silica gel is standard for compounds of this type.
-
Mobile Phase (Eluent): A solvent system of ethyl acetate and a non-polar solvent like hexanes or heptane is a good starting point. The optimal ratio should be determined by TLC analysis first. Elute with a gradient of increasing polarity to separate your product from less polar and more polar impurities.
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Data & Protocols
Table 1: Initial Solvent Screening for Recrystallization
This table provides a starting point for selecting an appropriate recrystallization solvent. Experimental validation is required.
| Solvent | Suitability as Primary Solvent | Notes for Use in Binary System | Rationale & Potential Issues |
| Water | Poor | Good (with a miscible co-solvent) | Benzoic acids generally have low solubility in cold water but increased solubility in hot water.[5] Often requires a co-solvent like ethanol or acetone. |
| Ethanol/Methanol | Good | N/A | Often dissolves the compound well at room temperature, which can lead to poor recovery. Best used as the "good" solvent in a pair with water or hexanes. |
| Toluene | Good | N/A | Aromatic nature can aid in dissolving the compound. Ensure all toluene is removed, as it can be a challenging residual solvent. |
| Ethyl Acetate | Moderate | Good (with a non-polar co-solvent) | Good general-purpose solvent. Often paired with hexanes or heptane as an anti-solvent. |
| Hexanes/Heptane | Poor | Good (as an anti-solvent) | The compound is likely insoluble in these non-polar solvents, making them excellent anti-solvents to induce crystallization from a more polar solvent. |
| Acetone | Moderate | Good (with water or hexanes) | Very strong solvent; may require a large amount of anti-solvent to induce crystallization. Volatility can be an issue. |
Diagram 1: Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Standard Recrystallization Procedure
This protocol is a generalized procedure based on best practices for benzoic acid derivatives.[4][5]
Safety First: Always perform this procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Solvent Selection: Based on small-scale trials or the data in Table 1, select a suitable solvent or binary solvent system. For this example, we will use a toluene/heptane system.
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Dissolution:
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Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask.
-
Add a magnetic stir bar. Place the flask on a stirrer/hotplate.
-
Add the primary solvent (toluene) in small portions while stirring and gently heating. Add just enough hot toluene to completely dissolve the solid.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor.
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, cool it further in an ice-water bath for 15-20 minutes to maximize crystal yield.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel and an appropriately sized filter paper.
-
Wash the collected crystals with a small amount of ice-cold solvent (in this case, heptane, the anti-solvent) to remove any residual soluble impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a pre-weighed watch glass.
-
Dry the product to a constant weight, preferably in a vacuum oven at a temperature well below the product's melting point, to remove all residual solvent.
-
-
Analysis:
-
Determine the final mass and calculate the percent recovery.
-
Assess the purity of the final product using the analytical methods described in the FAQ section.
-
References
- 1. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. Purifying A Compound Of Benzoic Acid - 1165 Words | Bartleby [bartleby.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Refining Analytical Methods for Trace Detection of 5-Chloro-2-propoxybenzoic Acid
Welcome to the technical support center for the analytical determination of 5-Chloro-2-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs). The information herein is curated to ensure scientific integrity, drawing from established analytical principles and field-proven insights to support your experimental success.
Introduction to this compound Analysis
This compound is a chemical compound of interest in various stages of pharmaceutical development.[1] Accurate and precise quantification at trace levels is often a critical requirement, necessitating robust and reliable analytical methods. This guide will address common challenges encountered during the analysis of this and structurally similar molecules, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The validation of analytical methods is of fundamental importance in the pharmaceutical industry to ensure that the data generated is reliable and accurate.[2][3] Key validation parameters include specificity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[4][5]
Troubleshooting Common Analytical Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.
Question: My chromatogram shows poor peak shape (fronting or tailing) for this compound. What are the likely causes and solutions?
Answer:
Poor peak shape can significantly impact the accuracy and precision of quantification. The potential causes and corresponding troubleshooting steps are outlined below:
| Potential Cause | Recommended Action | Scientific Rationale |
| Sample Overload | Dilute the sample or reduce the injection volume.[6] | Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape, typically fronting. |
| Incompatible Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.[6] | If the sample solvent is significantly stronger than the mobile phase, the analyte band will spread before reaching the column, causing peak distortion. |
| Column Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7] | Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shapes. |
| Secondary Interactions | Add a competing agent to the mobile phase (e.g., a small amount of a stronger acid like trifluoroacetic acid). | The carboxylic acid group of this compound can have secondary interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing. A competing agent can mask these active sites. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. | For acidic compounds, maintaining a low pH ensures the analyte is in its neutral, protonated form, which generally results in better retention and peak shape on reversed-phase columns. |
Question: I am observing a drifting baseline in my HPLC analysis. What could be the cause?
Answer:
A drifting baseline can interfere with the detection and integration of low-level peaks. Here are some common causes and solutions:
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Temperature Fluctuations: Ensure the column and mobile phase are in a temperature-controlled environment. A column oven is highly recommended for stable retention times and baseline.
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Mobile Phase Inhomogeneity: Thoroughly degas and mix the mobile phase components.[8] In-line degassers are standard on modern HPLC systems and should be regularly maintained.
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Column Bleed: This can occur with older columns or when operating at high temperatures or extreme pH. Consider using a column with a more stable stationary phase.
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Contamination: A contaminated guard column, column, or detector flow cell can cause a drifting baseline. A systematic cleaning of the system components is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
For volatile and thermally stable derivatives of this compound, GC-MS can be a powerful analytical tool.
Question: I am seeing low sensitivity and poor peak shape for my derivatized this compound in the GC-MS. What should I investigate?
Answer:
Low sensitivity and poor peak shape in GC-MS often point to issues with the derivatization process, the GC inlet, or the column.
| Potential Cause | Recommended Action | Scientific Rationale |
| Incomplete Derivatization | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). | The carboxylic acid group of this compound requires derivatization (e.g., esterification) to increase its volatility for GC analysis. Incomplete reaction leads to lower signal and potential tailing of the underivatized acid. |
| Active Sites in the Inlet or Column | Use an inert liner and a column specifically designed for trace analysis of active compounds.[9] | Active sites, such as exposed silanols in the liner or column, can adsorb the analyte, leading to peak tailing and reduced response. |
| Improper Injection Technique | Optimize the injection temperature and mode (split/splitless). | The injection parameters must be suitable for the volatility of the derivatized analyte to ensure efficient transfer to the column. |
| Column Bleed | Condition the column according to the manufacturer's instructions. Use a low-bleed column for mass spectrometry applications.[9] | High column bleed can increase the background noise, reducing the signal-to-noise ratio and thus the sensitivity. |
Question: My mass spectra for the derivatized analyte are inconsistent. What could be the problem?
Answer:
Inconsistent mass spectra can arise from several factors:
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Source Contamination: The ion source of the mass spectrometer can become contaminated over time, leading to spectral distortions. Regular cleaning of the ion source is essential.
-
Co-eluting Interferences: If a matrix component co-elutes with the analyte, it can interfere with the fragmentation pattern. Improving the chromatographic separation or using a more selective sample preparation technique can resolve this.
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Thermal Degradation: If the analyte is degrading in the hot inlet, you may see fragments corresponding to the degradation products. Lowering the inlet temperature can help mitigate this.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
LC-MS/MS is often the method of choice for trace-level quantification due to its high sensitivity and selectivity.[10]
Question: I am experiencing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?
Answer:
Matrix effects are a common challenge in LC-MS/MS bioanalysis and can severely impact the accuracy and precision of the results.[11][12]
dot
Caption: Troubleshooting workflow for mitigating matrix effects in LC-MS/MS.
Here are detailed strategies to address matrix effects:
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Improve Chromatographic Separation: Modifying the gradient or using a column with a different selectivity can separate the analyte from co-eluting matrix components that cause ion suppression or enhancement.
-
Enhance Sample Preparation: A more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove interfering matrix components.[13]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte-to-internal standard ratio.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's ionization.
Question: My LC-MS/MS sensitivity is lower than expected. What are the key parameters to optimize?
Answer:
Achieving optimal sensitivity in LC-MS/MS requires careful optimization of both the liquid chromatography and mass spectrometry parameters.
dot
Caption: Workflow for optimizing LC-MS/MS sensitivity.
-
Mass Spectrometer Tuning and Calibration: Ensure the instrument is properly tuned and calibrated according to the manufacturer's recommendations.
-
Optimization of Ion Source Parameters: The electrospray ionization (ESI) source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, should be optimized for the specific analyte.
-
Optimization of MRM Transitions: The precursor ion, product ions, and collision energy for each multiple reaction monitoring (MRM) transition must be carefully optimized to achieve the highest signal intensity.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly influence the ionization efficiency of the analyte. For an acidic compound like this compound, a mobile phase with a lower pH and an appropriate organic solvent (e.g., acetonitrile or methanol) should be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for developing a new analytical method for this compound?
A1: Start with a thorough literature search for methods used for similar compounds (e.g., other halogenated benzoic acids).[10][14] Based on the physicochemical properties of this compound (non-volatile, acidic), reversed-phase HPLC with UV detection or LC-MS/MS are excellent starting points. For HPLC-UV, a C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a common and effective choice.[14] For LC-MS/MS, electrospray ionization in negative mode (ESI-) is likely to be most sensitive for this acidic compound.
Q2: How do I perform a forced degradation study for this compound?
A2: Forced degradation studies are crucial for developing stability-indicating methods.[6] The drug substance should be subjected to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.
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Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Expose the solid material to dry heat.
-
Photostability: Expose the solid material and a solution to UV and visible light.
The resulting samples are then analyzed to ensure that the analytical method can separate the parent compound from all degradation products.[4]
Q3: What are the key considerations for sample preparation when analyzing this compound in a complex matrix like plasma or tissue?
A3: The goal of sample preparation is to extract the analyte from the matrix and remove interferences.[13] Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all interferences. Acetonitrile is a common precipitation solvent.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. The choice of extraction solvent is critical and should be optimized based on the polarity of the analyte.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. A mixed-mode or polymer-based sorbent may be effective for extracting an acidic compound like this compound.
Q4: What are the regulatory guidelines I should follow for validating my analytical method?
A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides widely accepted guidelines for analytical method validation.[4] Specifically, the ICH Q2(R2) guideline details the validation characteristics that should be considered for various analytical procedures.[15] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also have specific guidance documents that should be consulted.[2]
Experimental Protocols
Protocol: Generic Reversed-Phase HPLC-UV Method
This protocol provides a starting point for the analysis of this compound.
-
Chromatographic System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of the analyte).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.
Protocol: Generic Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from an aqueous matrix.
-
SPE Cartridge: A polymer-based reversed-phase or mixed-mode anion exchange cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. scielo.br [scielo.br]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. wjarr.com [wjarr.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. shimadzu.com [shimadzu.com]
- 9. hpst.cz [hpst.cz]
- 10. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. vuir.vu.edu.au [vuir.vu.edu.au]
- 15. fda.gov [fda.gov]
Technical Support Center: Strategies to Reduce the Toxicity of 5-Chloro-2-propoxybenzoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-propoxybenzoic acid derivatives. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to anticipate, identify, and mitigate potential toxicity issues associated with this chemical class. Our focus is on the underlying mechanisms of toxicity and practical, actionable solutions to de-risk your lead candidates and accelerate your development pipeline.
PART 1: Understanding the Core Toxicological Challenges
When working with aromatic carboxylic acids such as this compound derivatives, it is crucial to move beyond simple cytotoxicity screening and understand the biochemical liabilities inherent in their structure. The primary concern for this class of molecules is not typically acute toxicity, but rather the formation of chemically reactive metabolites that can lead to idiosyncratic drug reactions (IDRs).[1]
Frequently Asked Question: What is the primary mechanism of toxicity I should be concerned about with my this compound derivative?
Answer: The principal concern is the metabolic activation of the carboxylic acid moiety to form a reactive acyl glucuronide (AG) .[2] While glucuronidation is often a detoxification pathway, AGs of certain drugs are chemically unstable.[3] They can undergo intramolecular rearrangement and covalently bind to proteins, which is thought to be a key initiating event in drug-induced toxicities, including potential immune-mediated reactions.[4][5]
The process begins with UDP-glucuronosyltransferases (UGTs) catalyzing the conjugation of the carboxylic acid with glucuronic acid. The resulting AG metabolite is not always stable. It can undergo acyl migration, leading to the formation of reactive isomers that can acylate macromolecules like proteins.[3] This covalent binding can alter protein function or create neoantigens, triggering an immune response.[3]
A secondary, though still significant, concern is the metabolic activation of the halogenated aromatic ring itself. Cytochrome P450 enzymes can metabolize halogenated aromatic compounds, sometimes leading to the formation of reactive intermediates.[6][7]
Below is a diagram illustrating the metabolic pathway of primary concern.
Caption: Metabolic activation of a carboxylic acid to a reactive acyl glucuronide.
PART 2: Proactive Strategies for Toxicity Reduction
A proactive approach during lead optimization is the most effective way to mitigate toxicity risks.[8] This involves a cycle of designing, synthesizing, and testing compounds with improved safety profiles.[9]
Structural Modification Strategies
Answer: The most effective strategy is to replace the carboxylic acid with a bioisostere .[10] A bioisostere is a different functional group with similar physicochemical properties that allows it to fit into the target receptor but with a different metabolic profile.[11] The goal is to maintain or improve efficacy while eliminating the metabolic handle (the carboxylic acid) responsible for forming the reactive AG.
| Bioisostere | Advantages | Disadvantages & Considerations |
| Tetrazole | Metabolically stable, mimics pKa of carboxylic acid, maintains hydrogen bonding capability.[11] | Can have variable absorption and may present synthetic challenges. |
| Hydroxamic Acid | Strong metal-chelating properties, can be a valid replacement. | Can be metabolically labile (hydrolysis back to carboxylic acid) and may have its own toxicity profile (e.g., formation of reactive N-sulfonyloxy or N-acetoxy metabolites).[10] |
| Acylsulfonamide | Generally more metabolically stable than carboxylic acids. Lower pKa. | Can alter solubility and cell permeability. Synthesis can be complex. |
| Hydroxyisoxazole | Can effectively mimic the acidic proton and hydrogen bonding pattern. | May introduce new metabolic pathways or off-target effects. |
Answer: Yes, strategic modifications elsewhere in the molecule can significantly reduce toxicity by sterically hindering the metabolic reaction or altering the electronic properties of the molecule.[12]
-
Introduce Steric Hindrance: Adding a bulky group, such as a methyl group, adjacent (alpha) to the carboxylic acid can sterically shield it from the active site of UGT enzymes. This can dramatically slow the rate of AG formation and reduce the reactivity of any AG that is formed.[13]
-
Alter Electronic Properties: The electronic nature of the substituents on the aromatic ring influences the acidity of the carboxylic acid and the reactivity of the entire molecule.[14] While the chloro group is electron-withdrawing, the propoxy group is electron-donating. Fine-tuning this electronic balance by modifying or moving substituents can sometimes decrease the reactivity of the resulting AG metabolite.
-
Design for Alternative Metabolism: Introduce a "metabolic soft spot" elsewhere on the molecule that can be easily metabolized by a different, safe pathway.[15] This creates metabolic competition, shunting the drug away from the problematic AG formation pathway towards a detoxification route.
Prodrug and Formulation Strategies
Answer: A prodrug approach is a viable strategy, particularly if the toxicity is dose-dependent and related to high initial plasma concentrations.[16] By converting the carboxylic acid to an ester, for example, you create an inactive prodrug that is metabolized in the body to release the active parent compound slowly.
-
Benefit: This can lower the Cmax (peak plasma concentration) of the carboxylic acid, potentially reducing the burden on the glucuronidation pathway and minimizing the formation of the reactive AG metabolite.[15]
-
Consideration: You must ensure the ester is cleaved efficiently at the target site to release the active drug. The choice of ester is critical and will depend on the desired release rate and the location of esterase enzymes.
PART 3: Experimental Troubleshooting Guides
Even with careful design, you may encounter unexpected toxicity in your in vitro assays. This section provides troubleshooting guidance for common issues.
In Vitro Cellular Assays (e.g., HepG2, HepaRG)
Answer: This scenario points towards a few possibilities that need systematic investigation. High cytotoxicity in a metabolically competent cell line like HepG2 or HepaRG, especially when closely related analogs are inactive, strongly suggests the formation of a toxic metabolite.[17]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vitro cytotoxicity.
Cardiotoxicity Screening (hERG Assay)
Answer: Borderline hERG activity is a common and challenging issue. The human ether-a-go-go-related gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization, and its inhibition can lead to fatal arrhythmias.[18] An ambiguous result requires a more nuanced assessment than a simple "pass/fail".
Step-by-Step Protocol for Follow-Up:
-
Confirm the IC50 with High-Quality Electrophysiology: Ensure the initial result was not an artifact. Use the "gold standard" manual patch-clamp electrophysiology, which provides higher precision than some automated systems.[19]
-
Determine the Impact of Protein Binding: The initial hERG assay is typically run in a low-protein buffer. However, in vivo, your drug will be bound to plasma proteins, and only the free (unbound) fraction is available to block the hERG channel.[20]
-
Action: Perform a hERG serum shift assay . This involves running the assay in the presence of serum (e.g., 100% fetal bovine serum) to determine the IC50 under more physiologically relevant conditions.[20] A significant shift to a higher IC50 indicates that protein binding will likely reduce the in vivo risk.
-
-
Evaluate Effects on Other Cardiac Ion Channels: Modern cardiotoxicity assessment, under the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, recognizes that a drug's overall risk depends on its effects on multiple ion channels (e.g., calcium and late sodium channels), not just hERG.[21]
-
Action: Test your compound against a panel of other key cardiac ion channels (e.g., Nav1.5, Cav1.2).[21] A compound that blocks multiple channels may have a lower arrhythmia risk than a highly specific hERG blocker.
-
-
In Silico Modeling: Use the multi-ion channel data to run in silico simulations of the human ventricular action potential. This can provide a more integrated prediction of the proarrhythmic risk.[22]
-
Use hiPSC-Cardiomyocytes: Test the compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[23] These cells express a range of ion channels and can provide a more holistic view of a drug's effect on cardiac electrophysiology and contractility.[24][25]
References
- 1. Improving the decision-making process in structural modification of drug candidates: reducing toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl glucuronide metabolites: Implications for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl glucuronides–mediators of drug-induced toxicities? | Semantic Scholar [semanticscholar.org]
- 5. Toxicological role of an acyl glucuronide metabolite in diclofenac-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of Halogenated Compounds—Biodehalogenation | Semantic Scholar [semanticscholar.org]
- 7. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 9. How to optimize lead compounds? [synapse.patsnap.com]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of structural alerts to avoid the toxicity of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 20. criver.com [criver.com]
- 21. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 22. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiling of 5-Chloro-2-propoxybenzoic acid
For drug development professionals, researchers, and scientists, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that potently engages its intended target is only half the story; its interactions with unintended off-targets can lead to unforeseen toxicities or side effects, causing costly late-stage failures. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using the under-characterized molecule, 5-Chloro-2-propoxybenzoic acid , as a guiding case study.
We will navigate the logical progression from computational prediction to rigorous experimental validation, offering not just protocols, but the strategic rationale behind each step. This guide is designed to be a self-validating system, demonstrating how to build a robust data package that objectively compares a compound's performance against established alternatives, thereby enabling informed decision-making in drug discovery.
Part 1: Initial Assessment & In Silico Target Prediction
Before embarking on costly wet lab experiments, an initial computational assessment can provide invaluable direction, helping to prioritize resources and design an intelligent screening cascade.
Structural and Cheminformatic Analysis
The structure of this compound (C₁₀H₁₁ClO₃) is relatively simple, featuring a substituted benzoic acid core. Benzoic acid derivatives are known to interact with a wide range of biological targets, including kinases and G-protein coupled receptors (GPCRs), making a broad profiling strategy essential.[1][2]
An initial analysis using in silico target prediction tools like SwissTargetPrediction or TargetHunter is a crucial first step.[3][4][5][6] These platforms leverage the principle of chemical similarity, comparing the query molecule to a vast database of ligands with known biological targets.
For this compound, a hypothetical prediction might yield a list of potential targets with varying probabilities. Let's assume the in silico analysis suggests potential interactions with several protein kinases and a few GPCRs. This initial hypothesis allows us to design a focused yet comprehensive experimental strategy.
Hypothetical In Silico Prediction for this compound:
| Target Class | Predicted Targets (Illustrative) | Probability | Rationale for Experimental Follow-up |
| Kinases | ABL1, SRC, LCK, EGFR | High | The benzoic acid scaffold is a known feature in some kinase inhibitors. High probability warrants a broad kinome screen.[7] |
| GPCRs | Adrenergic Receptor Alpha 2A, Dopamine Receptor D2 | Moderate | Some substituted aromatic acids interact with GPCRs. Warrants inclusion in a GPCR binding panel. |
| Other Enzymes | Carbonic Anhydrase II | Low | Common off-target; worth including in a general safety screen. |
Part 2: Designing a Strategic Experimental Screening Cascade
A tiered approach to experimental profiling is the most efficient method for characterizing a new compound. This cascade should begin with broad, high-throughput screens to identify primary areas of activity, followed by more detailed, lower-throughput assays to confirm and quantify these interactions.
Selection of Comparator Compounds
To contextualize the selectivity profile of this compound, it is essential to test it alongside well-characterized compounds. Based on our hypothetical prediction of kinase activity, we will select three benchmark kinase inhibitors:
-
Staurosporine: A highly potent but notoriously promiscuous kinase inhibitor, serving as a negative control for selectivity.[8]
-
Dasatinib: A multi-kinase inhibitor approved for cancer therapy, known to potently inhibit BCR-ABL and SRC family kinases, among others.[9][10]
-
Lapatinib: A more selective, dual tyrosine kinase inhibitor that targets EGFR and HER2 (ErbB2).[11][12][13]
Part 3: Experimental Methodologies and Protocols
This section provides detailed, step-by-step protocols for key assays in the screening cascade. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
A. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal method applicable to virtually any kinase.[14][15][16][17]
Objective: To determine the inhibitory activity of test compounds against a panel of protein kinases.
Step-by-Step Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of this compound and comparator compounds in 100% DMSO. Create a dilution series to achieve final assay concentrations (e.g., 11-point, 3-fold serial dilutions).
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. To this, add 2.5 µL of a 2X kinase/substrate solution in kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. Include "no enzyme" and "vehicle control" (DMSO) wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle (DMSO) control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine IC₅₀ values.
B. Cellular Target Engagement Assay (NanoBRET™)
Confirming that a compound binds its target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement assay measures the binding of a compound to a NanoLuc® luciferase-tagged protein in real-time.[18][19][20][21]
Objective: To quantify the intracellular binding affinity of a compound to a specific kinase target.
Step-by-Step Protocol:
-
Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Incubate for 24 hours to allow protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I medium. Adjust the cell density and dispense into a white 384-well assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ fluorescent tracer (specific to the kinase target) to the cell suspension. Immediately add the test compound dilutions to the appropriate wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow binding to reach equilibrium.
-
Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, including an extracellular NanoLuc® inhibitor to prevent signal from lysed cells. Add the substrate solution to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., 460 nm for donor and 618 nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC₅₀.
C. Cellular Thermal Shift Assay (CETSA®)
CETSA is a label-free method to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[22][23][24]
Objective: To confirm target engagement in intact cells by measuring changes in protein thermal stability.
Step-by-Step Protocol:
-
Cell Treatment: Culture cells (e.g., HL-60) to a suitable density. Treat the cells with the test compound or vehicle (DMSO) and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.
Part 4: Data Interpretation and Comparative Analysis
This section presents hypothetical, yet plausible, data to illustrate how to compare the cross-reactivity profile of this compound against the selected benchmarks.
Biochemical Kinase Selectivity Profile
The initial screen is performed at a single high concentration (e.g., 1 µM) to identify potential hits.
Table 1: Hypothetical Kinase Inhibition Data (% Inhibition @ 1 µM)
| Kinase Target | This compound | Staurosporine | Dasatinib | Lapatinib |
| ABL1 | 85% | 99% | 98% | 15% |
| SRC | 78% | 98% | 95% | 20% |
| LCK | 72% | 97% | 92% | 18% |
| EGFR | 45% | 95% | 88% | 96% |
| HER2 (ErbB2) | 30% | 92% | 75% | 94% |
| VEGFR2 | 15% | 96% | 85% | 5% |
| PDGFRβ | 22% | 94% | 90% | 8% |
| CDK2 | 10% | 98% | 65% | 2% |
| ... (400+ other kinases) | <20% | Mostly >80% | Multiple hits | Mostly <10% |
From this initial screen, this compound shows promising activity against ABL1, SRC, and LCK. Follow-up dose-response experiments are performed to determine IC₅₀ values for these primary hits.
Table 2: Comparative Kinase Inhibition (IC₅₀, nM)
| Compound | ABL1 | SRC | LCK | EGFR | HER2 |
| This compound | 150 | 280 | 450 | >10,000 | >10,000 |
| Staurosporine | 5 | 8 | 6 | 12 | 15 |
| Dasatinib | 1 | 3 | 5 | 35 | 80 |
| Lapatinib | >10,000 | >10,000 | >10,000 | 11 | 9 |
Quantifying Selectivity
Visual inspection of the data is useful, but quantitative metrics are required for an objective comparison.
-
Selectivity Score (S-Score): This metric is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested. A lower score indicates higher selectivity.[8][25][26]
-
Gini Coefficient: Adapted from economics, this metric measures the inequality of inhibitor activity across the kinome. A Gini coefficient near 1 indicates that the inhibitory activity is concentrated on a few kinases (highly selective), while a value near 0 indicates broad, evenly distributed activity (promiscuous).[27][28][29][30][31]
Table 3: Selectivity Metrics for Comparator Compounds
| Compound | S-Score (S₁₀)¹ | Gini Coefficient² | Interpretation |
| This compound | 0.02 (8/410) | 0.78 | Moderately Selective |
| Staurosporine | 0.85 (350/410) | 0.15 | Promiscuous |
| Dasatinib | 0.15 (62/410) | 0.65 | Multi-Targeted |
| Lapatinib | 0.007 (3/410) | 0.92 | Highly Selective |
¹Calculated as (number of kinases with Kd < 1 µM) / (total kinases tested). ²Calculated from single-point inhibition data.
Analysis: The hypothetical data suggests that this compound has a moderately selective profile, focusing on a small subset of kinases. Its Gini coefficient of 0.78 places it between the multi-targeted Dasatinib and the highly selective Lapatinib, making it a potentially interesting chemical scaffold for further optimization. It is clearly superior in selectivity to the promiscuous Staurosporine.
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a systematic process of building confidence in its biological activity profile. This guide has outlined a logical, multi-tiered strategy that begins with cost-effective in silico predictions and progresses through high-throughput biochemical screening to rigorous cellular validation assays.
By employing a carefully designed experimental cascade, incorporating well-characterized comparator compounds, and using quantitative selectivity metrics, researchers can generate a robust, comparative data package. This approach not only illuminates the primary targets of a new molecule but also uncovers potential off-target liabilities early in the discovery process. This comprehensive understanding is fundamental to mitigating risk, optimizing resources, and ultimately, increasing the probability of success in the complex endeavor of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 4. m.youtube.com [m.youtube.com]
- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
- 18. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 20. benchchem.com [benchchem.com]
- 21. eubopen.org [eubopen.org]
- 22. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Gini coefficients as a single value metric to define chemical probe selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. reactionbiology.com [reactionbiology.com]
Navigating the Structure-Activity Landscape of 5-Chloro-2-propoxybenzoic Acid Analogs: A Comparative Guide for Drug Discovery Professionals
For researchers and drug development professionals engaged in the discovery of novel therapeutics, a deep understanding of the structure-activity relationship (SAR) is paramount. This guide provides a comprehensive comparative analysis of 5-Chloro-2-propoxybenzoic acid analogs, a scaffold of significant interest, particularly as ligands for the Translocator Protein (TSPO). By dissecting the intricate relationship between molecular structure and biological function, we aim to furnish researchers with the insights necessary for the rational design of next-generation therapeutic and diagnostic agents.
The this compound core structure has emerged as a promising starting point for the development of high-affinity TSPO ligands. TSPO, an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key player in a multitude of cellular processes, including steroidogenesis, inflammation, and apoptosis.[1] Its upregulation in response to neuroinflammation and in various cancers has positioned it as a valuable biomarker and therapeutic target.[1][2] This guide will explore how systematic modifications to the this compound backbone influence binding affinity and selectivity for TSPO, drawing upon available experimental data to illuminate the path toward optimized molecular design.
The Core Scaffold: this compound
The foundational structure of the analogs discussed herein is this compound. Its key features include a benzoic acid moiety, a chlorine atom at the 5-position, and a propoxy group at the 2-position. Each of these components plays a crucial role in the molecule's interaction with its biological target and can be systematically modified to modulate its pharmacological properties.
Caption: Core chemical structure of this compound.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications
The biological activity of this compound analogs is profoundly influenced by modifications at several key positions. The following sections will delve into the SAR of these analogs, focusing on the impact of alterations to the alkoxy chain, the amide linkage, and the aromatic ring system.
The Influence of the Alkoxy Chain at the 2-Position
The nature of the alkoxy group at the 2-position of the benzoic acid ring is a critical determinant of binding affinity for TSPO. While direct SAR studies on a comprehensive series of 5-Chloro-2-alkoxybenzoic acids are not extensively published, insights can be gleaned from related compound series. Studies on analogous benzimidazole 'nitazene' opioids have shown that the length and branching of the alkoxy chain can markedly influence potency.[3] For instance, in that series, an ethoxy group conferred the highest potency, while both shorter (methoxy) and longer (butoxy) chains resulted in decreased activity.[3] This suggests an optimal size and conformation of the alkoxy group for fitting into the binding pocket of the target protein.
Key Insight: The length and branching of the alkoxy chain at the 2-position are critical for optimal binding. An ethoxy or propoxy group often represents a favorable balance of size and lipophilicity for high-affinity TSPO binding.
The Amide Moiety: A Gateway to Diverse Analogs
A common and highly effective modification of the this compound scaffold is the conversion of the carboxylic acid to an amide. This not only allows for the introduction of a wide variety of substituents but also significantly impacts the molecule's physicochemical properties and its interaction with the target.
The SAR of N-aryl- and N-alkyl-substituted benzamides has been explored in the context of various biological targets. For TSPO ligands, the nature of the substituent on the amide nitrogen is a key determinant of affinity and selectivity.
| Analog Type | Modification | Impact on TSPO Affinity | Reference |
| N-Aryl Amides | Introduction of substituted phenyl rings | Generally high affinity; substituents on the aryl ring can fine-tune binding. | [4] |
| N-Alkyl Amides | Varies with alkyl chain length and branching | Can maintain high affinity, but often less potent than aryl amides. | [5] |
| N-Benzyl Amides | Introduction of a benzyl group | Often results in potent ligands. | [6] |
Key Insight: Conversion of the carboxylic acid to an amide is a crucial step in developing high-affinity TSPO ligands. The substituents on the amide nitrogen offer a rich avenue for SAR exploration, with aryl and benzyl groups often yielding potent compounds.
Caption: Key modification points for SAR studies of this compound analogs.
Aromatic Ring Substitutions: Fine-Tuning Activity
For analogs that incorporate an N-aryl amide, the substitution pattern on this second aromatic ring provides another layer of refinement for biological activity. Electron-withdrawing and electron-donating groups, as well as their positions on the ring, can influence the electronic properties of the molecule and its interactions with the TSPO binding site. For instance, in a series of N-arylindazole-3-carboxamides, a 5-chloro substituent on the indazole ring, coupled with dichlorophenyl substitution on the N-aryl moiety, resulted in potent antiviral activity.[7] This highlights the importance of halogen substitutions in modulating biological effects.
Key Insight: Substitutions on the N-aryl ring of amide derivatives can significantly impact potency. Halogen atoms, in particular, are often key contributors to high-affinity binding.
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the reliability and reproducibility of its experimental data. The following protocols outline standard methodologies for evaluating the biological activity of this compound analogs as TSPO ligands.
Radioligand Binding Assay for TSPO
This competitive binding assay is the gold standard for determining the affinity of a test compound for TSPO.
Objective: To determine the inhibitory constant (Ki) of a test compound for TSPO.
Materials:
-
Membrane preparations from a source rich in TSPO (e.g., rat kidney, glioma cell lines).
-
Radiolabeled TSPO ligand (e.g., [³H]PK 11195).
-
Test compounds (this compound analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the reaction to reach equilibrium (typically 60-90 minutes at 4°C).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay for TSPO.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of potent and selective TSPO ligands. The structure-activity relationships discussed in this guide underscore the critical importance of systematic modifications to the alkoxy chain, the conversion of the carboxylic acid to an amide, and the substitution pattern on appended aryl rings. While a comprehensive SAR dataset for a single, unified series of this compound analogs is not yet publicly available, the insights gleaned from related chemical series provide a strong foundation for future drug discovery efforts.
Future research should focus on the synthesis and evaluation of a focused library of this compound amides with systematic variations in the N-substituent and the alkoxy chain. Such studies, coupled with computational modeling, will undoubtedly lead to the development of novel TSPO-targeted therapeutics and diagnostic agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of N-(5-chloro-2,4-dihydroxybenzoyl)-(R)-N-arylmethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamides as potent Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of 5,6,7-substituted pyrazolopyrimidines: discovery of a novel TSPO PET ligand for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthesis routes for 5-Chloro-2-propoxybenzoic acid
A Comparative Guide to the Synthesis of 5-Chloro-2-propoxybenzoic Acid
Abstract
This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring a chlorinated aromatic ring, a carboxylic acid, and an ether linkage, makes it a versatile building block. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the Williamson Ether Synthesis starting from 5-chlorosalicylic acid and Nucleophilic Aromatic Substitution (SNAr) on 2,5-dichlorobenzoic acid. We will delve into the underlying mechanisms, provide detailed experimental protocols, present comparative performance data, and offer expert recommendations to guide the selection of the most appropriate method for your specific application.
Route 1: Williamson Ether Synthesis from 5-Chlorosalicylic Acid
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers and remains one of the most reliable and widely used methods.[1] This route involves the reaction of an alkoxide with a primary alkyl halide in a classic SN2 (bimolecular nucleophilic substitution) reaction.[1][2]
Mechanism and Rationale
The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid (5-chlorosalicylic acid) using a suitable base, such as potassium hydroxide (KOH) or sodium hydride (NaH).[3] This step generates a phenoxide ion, which is a potent nucleophile.
The subsequent and key step is the nucleophilic attack of this phenoxide on a primary propyl halide, such as 1-bromopropane or 1-iodopropane. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the halogen from the backside, leading to an inversion of configuration (though not relevant for a simple propyl group) and displacement of the halide leaving group.[1] The choice of a primary alkyl halide is critical, as secondary and tertiary halides are prone to undergoing elimination (E2) reactions as a competing side reaction, which would reduce the yield of the desired ether product.[2][3]
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
5-Chloro-2-hydroxybenzoic acid (172.57 g/mol )
-
Potassium hydroxide (KOH) (56.11 g/mol )
-
1-Bromopropane (123.00 g/mol )
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 3M
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2-hydroxybenzoic acid (8.63 g, 50 mmol) and dimethylformamide (100 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Carefully add powdered potassium hydroxide (6.17 g, 110 mmol, 2.2 equivalents) to the solution in portions. An exotherm may be observed. The formation of the dipotassium salt of the starting material will occur.
-
To the resulting suspension, add 1-bromopropane (6.76 g, 55 mmol, 1.1 equivalents) dropwise via an addition funnel.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold deionized water.
-
Acidify the aqueous solution to a pH of ~2 by the slow addition of 3M HCl. A white precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
For purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified this compound under vacuum to a constant weight.
Workflow: Williamson Ether Synthesis
Caption: Workflow for Williamson ether synthesis of the target compound.
Route 2: Nucleophilic Aromatic Substitution (SNAr) from 2,5-Dichlorobenzoic Acid
An alternative approach is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly relevant when the starting material has electron-withdrawing groups positioned ortho or para to a leaving group (typically a halide), which activate the aromatic ring towards nucleophilic attack.[4]
Mechanism and Rationale
In this route, 2,5-dichlorobenzoic acid is reacted with a strong nucleophile, sodium propoxide. The reaction proceeds via a two-step addition-elimination mechanism.[5] The electron-withdrawing carboxylic acid group activates the chlorine atom at the C2 position for nucleophilic attack.
-
Addition: The sodium propoxide attacks the carbon atom bonded to the chlorine at the C2 position, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the carboxylate group and throughout the aromatic ring, which stabilizes the intermediate.
-
Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.
This reaction typically requires a polar aprotic solvent, such as DMSO or DMF, to solvate the cation (Na+) and leave the propoxide nucleophile highly reactive.[3] Elevated temperatures are often necessary to overcome the activation energy of the initial addition step.[5]
Experimental Protocol: SNAr Synthesis
Materials:
-
Propan-1-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil (40.00 g/mol for 100% NaH)
-
2,5-Dichlorobenzoic acid (191.01 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl), 3M
-
Deionized water
-
Toluene
Procedure:
-
Caution: Sodium hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-neck flask under a nitrogen atmosphere, add anhydrous propan-1-ol (80 mL).
-
Carefully add sodium hydride (60% dispersion, 2.40 g, 60 mmol, 1.2 equivalents) in small portions to the stirred propan-1-ol. Vigorous hydrogen gas evolution will occur. Stir until the gas evolution ceases and all sodium hydride has reacted to form sodium propoxide.
-
Carefully remove the excess propan-1-ol under reduced pressure.
-
To the resulting sodium propoxide, add anhydrous DMSO (100 mL) followed by 2,5-Dichlorobenzoic acid (9.55 g, 50 mmol).
-
Heat the reaction mixture to 120-140°C for 8-12 hours. Monitor the reaction progress by TLC or HPLC.
-
After cooling to room temperature, cautiously pour the reaction mixture into 300 mL of ice-cold water.
-
Wash the aqueous solution with toluene (2 x 50 mL) to remove non-polar impurities.
-
Acidify the aqueous phase to a pH of ~2 with 3M HCl to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize from a suitable solvent system for purification.
Workflow: SNAr Synthesis
Caption: Workflow for the SNAr synthesis of the target compound.
Comparative Analysis
| Feature | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 5-Chloro-2-hydroxybenzoic acid, Propyl halide | 2,5-Dichlorobenzoic acid, Propan-1-ol, Sodium hydride |
| Mechanism | SN2 | Addition-Elimination (SNAr) |
| Reaction Conditions | Milder (e.g., 80°C) | Harsher (e.g., 120-140°C) |
| Reagent Safety | Generally safer; uses common bases like KOH. | Requires handling of highly reactive and pyrophoric sodium hydride. |
| Potential Byproducts | E2 elimination product (propene), C-alkylation.[3] | Isomeric substitution products (less likely due to electronic activation), diaryl ether formation. |
| Typical Yield | Generally high (can exceed 80-90% with optimization). | Moderate to good, but can be sensitive to conditions and substrate purity. |
| Scalability | Excellent; widely used in industrial synthesis.[1] | Feasible, but requires stringent safety controls for handling NaH on a large scale. |
| Atom Economy | Good. | Moderate; formation of sodium propoxide generates H₂ gas. |
Senior Application Scientist's Recommendation
For most laboratory and industrial applications, the Williamson Ether Synthesis (Route 1) is the recommended pathway for synthesizing this compound.
Causality Behind Recommendation:
-
Safety and Operability: Route 1 avoids the use of sodium hydride, a pyrophoric reagent that requires specialized handling procedures and an inert atmosphere. The use of bases like potassium hydroxide or potassium carbonate is operationally simpler and inherently safer, making the process more amenable to standard laboratory setups and large-scale production.[3]
-
Milder Conditions: The reaction conditions for the Williamson synthesis are significantly milder (lower temperature, atmospheric pressure), which translates to lower energy costs and a reduced likelihood of thermal degradation of starting materials or products.
-
Predictability and Robustness: The Williamson ether synthesis is a well-understood and highly reliable reaction.[1][6] It is generally less sensitive to trace amounts of water and provides consistently high yields, making it a more robust choice for reproducible synthesis.
The Nucleophilic Aromatic Substitution (Route 2) serves as a viable alternative, particularly if 2,5-dichlorobenzoic acid is a more readily available or cost-effective starting material than 5-chlorosalicylic acid. However, the more demanding reaction conditions and significant safety considerations associated with sodium hydride make it a less favorable option unless specific economic or supply chain factors dictate its use.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Researcher's Guide to Validating the Target Engagement of 5-Chloro-2-propoxybenzoic acid in Cells
For researchers and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the molecule's direct cellular target. This guide provides an in-depth comparison of modern experimental strategies to elucidate and confirm the target engagement of novel compounds, using the hypothetical case of 5-Chloro-2-propoxybenzoic acid, a compound of interest with potential anti-inflammatory properties.
While the precise molecular target of this compound is not yet fully characterized in publicly available literature, a structurally related compound has been shown to inhibit the NF-κB signaling pathway[1]. This guide will therefore proceed under the working hypothesis that this compound may also modulate this critical inflammatory pathway, and we will explore robust methodologies to first identify its binding partner(s) and then rigorously validate this interaction in a cellular context.
Part 1: Unbiased Target Identification Strategies
When a compound demonstrates a compelling cellular phenotype, but its direct molecular target is unknown, an unbiased approach is required to "fish" for its binding partners within the complex cellular proteome. Here, we compare two powerful strategies: chemical proteomics and phenotypic pathway analysis.
Chemical Proteomics: Affinity-Capture Mass Spectrometry
Chemical proteomics is a powerful technique to identify protein-ligand interactions in an unbiased manner within a native biological context[2]. The "Kinobeads" approach, which can be adapted for non-kinase inhibitors, is a prime example. It involves immobilizing the small molecule of interest on a solid support (beads) to capture its binding partners from a cell lysate.
Causality of Experimental Choice: This method is chosen for its ability to physically isolate the direct binding partners of the compound, minimizing the confounding effects of downstream signaling events. It provides a direct physical link between the drug and its potential target.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Affinity-Capture Mass Spectrometry Workflow"
Experimental Protocol: Kinobeads-Style Pulldown
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to sepharose beads.
-
Cell Culture and Lysis: Culture a relevant cell line (e.g., a human macrophage cell line like THP-1) and prepare a native cell lysate under non-denaturing conditions.
-
Affinity Pulldown:
-
Test Condition: Incubate the cell lysate with the this compound-coupled beads.
-
Control Condition: Incubate a separate aliquot of the lysate with control beads (without the compound).
-
Competition Control: In a third aliquot, pre-incubate the lysate with an excess of free this compound before adding the compound-coupled beads.
-
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification[3][4].
-
Data Analysis: Proteins that are significantly enriched in the test condition compared to both the control beads and the competition control are considered high-confidence candidate targets.
| Parameter | Affinity-Capture MS |
| Principle | Physical capture of binding partners |
| Output | List of putative protein targets |
| Strengths | Unbiased; identifies direct binders |
| Limitations | Requires chemical synthesis; potential for false positives/negatives |
Part 2: Validating Target Engagement in a Cellular Environment
Once a putative target is identified (for our example, let's assume a component of the NF-κB pathway, such as IKKβ), the next critical step is to validate this interaction within intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose[5].
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein[6][7]. When a small molecule binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
Causality of Experimental Choice: CETSA is the most direct method to confirm that a compound is engaging its target within the complex and physiologically relevant environment of an intact cell[8][9]. It bridges the gap between in vitro binding and cellular activity.
dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} caption: "Cellular Thermal Shift Assay (CETSA) Workflow"
Experimental Protocol: CETSA followed by Western Blot
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or various concentrations of this compound for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Protein Analysis:
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
| Parameter | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced thermal stabilization |
| Output | Change in protein melting temperature (ΔTm) |
| Strengths | Confirms target engagement in intact cells; physiologically relevant |
| Limitations | Requires a specific and reliable antibody for detection |
Part 3: Biophysical and Biochemical Validation (In Vitro Confirmation)
While CETSA provides strong evidence of cellular target engagement, biophysical techniques using purified components can offer quantitative insights into the binding kinetics and thermodynamics of the interaction. These methods are crucial for lead optimization and understanding the mechanism of action.
Isothermal Titration Calorimetry (ITC)
Principle: ITC is a label-free technique that directly measures the heat released or absorbed during a binding event[13]. It is considered the gold standard for characterizing the thermodynamics of a biomolecular interaction.
Data Output: ITC provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment[14][15][16].
Experimental Protocol: ITC
-
Preparation: Purify the target protein (e.g., recombinant IKKβ). Prepare a concentrated solution of this compound in the same buffer.
-
Titration: Place the protein solution in the ITC sample cell and the compound solution in the injection syringe.
-
Measurement: Inject small aliquots of the compound into the protein solution and measure the resulting heat changes.
-
Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein to generate a binding isotherm, which is then fitted to a binding model to extract thermodynamic parameters.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time[17][18].
Data Output: SPR provides real-time kinetic data, including the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD)[19][20][21].
Experimental Protocol: SPR
-
Immobilization: Covalently immobilize the purified target protein onto an SPR sensor chip.
-
Binding Analysis: Flow different concentrations of this compound over the chip surface.
-
Detection: Monitor the change in the SPR signal in real-time to observe the association and dissociation phases of the interaction.
-
Analysis: Fit the resulting sensorgrams to kinetic models to determine ka, kd, and KD.
| Method | Principle | Key Parameters | Strengths | Limitations |
| ITC | Measures heat change upon binding[13] | KD, ΔH, ΔS, Stoichiometry[14] | Gold standard for thermodynamics; Label-free | Requires large amounts of pure protein |
| SPR | Measures change in refractive index[17] | KD, ka, kd[20] | Real-time kinetics; High sensitivity | Requires protein immobilization |
Part 4: Functional Validation in a Signaling Context
Confirming that the compound binds its target is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence in the relevant signaling pathway.
Western Blot for Downstream Pathway Modulation
Principle: If this compound binds to and inhibits IKKβ, it should prevent the phosphorylation and subsequent degradation of its downstream substrate, IκBα. This, in turn, will block the nuclear translocation of the p65 subunit of NF-κB. These events can be monitored by Western blotting.
Causality of Experimental Choice: This experiment provides the crucial link between target engagement and the observed cellular phenotype (e.g., reduced inflammation). It validates that the binding event is functionally relevant.
Experimental Protocol: NF-κB Pathway Analysis
-
Cell Treatment: Pre-treat cells with this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for a short period (e.g., 15-30 minutes).
-
Lysis & Western Blot: Prepare cell lysates and perform Western blots using antibodies against:
-
Phospho-IκBα
-
Total IκBα
-
Phospho-p65
-
Total p65
-
A loading control (e.g., GAPDH or β-actin).
-
-
Analysis: A successful engagement and inhibition of IKKβ by the compound would result in a dose-dependent decrease in the levels of phospho-IκBα and phospho-p65 upon stimulation, compared to the vehicle-treated control.
Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted and rigorous approach. The journey begins with unbiased methods like chemical proteomics to identify high-probability targets. This is followed by the critical step of confirming target binding in a native cellular environment using techniques such as CETSA. Further characterization through in vitro biophysical methods like ITC and SPR provides quantitative details of the interaction, while functional assays, such as monitoring downstream signaling pathways via Western blot, connect the binding event to the compound's biological activity. By systematically employing this suite of techniques, researchers can build a robust and compelling case for the mechanism of action of their compound, a cornerstone for any successful drug development program.
References
- 1. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 3. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 11. neobiotechnologies.com [neobiotechnologies.com]
- 12. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 19. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 20. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 21. m.youtube.com [m.youtube.com]
A Proposed Framework for the Preclinical Evaluation of 5-Chloro-2-propoxybenzoic Acid as a Novel Anti-Inflammatory Agent
Executive Summary: This guide addresses the topic of a head-to-head comparison of 5-Chloro-2-propoxybenzoic acid with standard-of-care drugs. An exhaustive review of the scientific literature and patent databases reveals a significant gap: there is currently no publicly available data on the biological activity, mechanism of action, or therapeutic potential of this compound. Consequently, a direct comparison with established drugs is not possible.
This document, therefore, adopts a proactive, research-oriented approach. Leveraging principles of medicinal chemistry and analyzing structurally related molecules, we hypothesize a potential anti-inflammatory role for this compound. This guide presents a comprehensive, hypothetical framework for its preclinical evaluation against current standard-of-care anti-inflammatory drugs. It is designed for researchers, scientists, and drug development professionals to serve as a detailed roadmap for initiating an investigational program for this novel chemical entity.
Introduction: The Rationale for a Hypothetical Framework
In early-stage drug discovery, it is common to encounter novel compounds with limited or no associated biological data. This compound (CAS: 62176-15-2) is one such molecule. While its chemical structure is defined, its pharmacological profile remains unexplored. However, the benzoic acid scaffold is a well-established pharmacophore present in numerous approved drugs, particularly in the anti-inflammatory class. For instance, derivatives of salicylic acid (2-hydroxybenzoic acid) are foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs). More complex substituted benzoic acids have also shown potent anti-inflammatory effects through various mechanisms.[1][2]
Notably, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been demonstrated to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in microglial cells. This precedent provides a logical, albeit speculative, starting point for investigating the potential of this compound in a similar therapeutic area.
This guide will therefore proceed with the hypothesis that this compound may possess anti-inflammatory properties, potentially acting through the inhibition of the NF-κB signaling pathway. We will outline a rigorous, multi-step experimental plan to test this hypothesis and benchmark its performance against established standard-of-care drugs.
Selection of Comparators: Benchmarking Against the Standard of Care
To establish a robust comparison, it is crucial to select standard-of-care drugs that represent different, well-characterized mechanisms of action within the anti-inflammatory landscape.
-
Ibuprofen: A non-selective cyclooxygenase (COX) inhibitor, representing a first-line NSAID treatment.
-
Celecoxib: A selective COX-2 inhibitor, offering a more targeted NSAID approach with a potentially different side-effect profile.
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory effects, including the inhibition of the NF-κB pathway at the transcriptional level.
This selection provides a comprehensive spectrum against which to evaluate the potential efficacy and mechanism of a novel agent.
Proposed In Vitro Evaluation: Mechanistic and Cellular Characterization
The initial phase of evaluation focuses on cell-based assays to determine cytotoxicity, confirm the hypothesized mechanism of action, and quantify anti-inflammatory activity.
Experimental Protocols
A. Cell Viability Assay (MTT Assay)
-
Rationale: This is a critical first step to determine the concentration range at which this compound is non-toxic to cells. All subsequent efficacy assays must be conducted at concentrations that do not independently kill the cells, to ensure that observed effects are due to specific pharmacological activity and not general cytotoxicity.
-
Protocol:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound, Ibuprofen, Celecoxib, and Dexamethasone (e.g., from 0.1 µM to 100 µM).
-
Replace the cell culture medium with medium containing the various drug concentrations and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
-
B. NF-κB Reporter Gene Assay
-
Rationale: This assay directly tests our central hypothesis—that the compound inhibits the NF-κB signaling pathway. It uses a cell line engineered to produce a measurable signal (luciferase) when the NF-κB transcription factor is activated.
-
Protocol:
-
Use a stable cell line, such as HEK293-NF-κB-luc, which contains a luciferase gene under the control of an NF-κB response element.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound and the standard-of-care drugs for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL), for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize luciferase activity to total protein content to control for cell number variation.
-
C. Pro-inflammatory Cytokine Quantification (ELISA)
-
Rationale: To confirm that the inhibition of NF-κB signaling translates into a functional anti-inflammatory effect, we will measure the production of key pro-inflammatory cytokines (TNF-α and IL-6) that are transcriptionally regulated by NF-κB.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 24-well plate.
-
Pre-treat the cells with test compounds for 1 hour.
-
Induce an inflammatory response by adding Lipopolysaccharide (LPS, 1 µg/mL).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Hypothetical Mechanism Visualization
The diagram below illustrates the targeted NF-κB signaling pathway and the proposed point of inhibition for this compound, alongside the known mechanisms of the comparator drugs.
References
Independent Verification of 5-Chloro-2-propoxybenzoic Acid: A Comparative Guide for Researchers
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of 5-Chloro-2-propoxybenzoic acid, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, we recognize the critical need for robust, verifiable data in research and development. This document outlines detailed experimental protocols, expected analytical outcomes, and a comparative analysis with structurally related compounds to ensure the identity, purity, and quality of this important molecule.
Introduction to this compound
This compound (CAS No. 62176-15-2) is a substituted benzoic acid derivative increasingly utilized in the synthesis of novel therapeutic agents. Its structural features, including the chloro and propoxy moieties, make it a versatile building block in medicinal chemistry. Given its role in drug discovery, rigorous and independent verification of its chemical properties is paramount to ensure the reliability and reproducibility of downstream applications.
This guide will walk you through the essential analytical techniques and expected data for the complete characterization of this compound.
Physicochemical Characterization
A foundational step in the verification process is the determination of fundamental physicochemical properties. These constants serve as initial indicators of sample purity and identity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₀H₁₁ClO₃ | 214.65 | 164 - 168 |
| 5-Chloro-2-hydroxybenzoic acid | C₇H₅ClO₃ | 172.57 | 171 - 176[1] |
| 5-Chloro-2-methoxybenzoic acid | C₈H₇ClO₃ | 186.59 | 98 - 100[2] |
| 2-Propoxybenzoic acid | C₁₀H₁₂O₃ | 180.20 | 35 - 37[3] |
The expected melting point for this compound is in the range of 164-168°C. Significant deviations from this range may indicate the presence of impurities.
Spectroscopic Verification: The Chemical Fingerprint
Spectroscopic analysis provides a detailed "fingerprint" of the molecule, confirming its structure and identifying any potential impurities. The following sections outline the expected spectral data for this compound, with comparative data from related compounds for context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the propoxy group.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Multiplicities:
-
~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This signal may be broad.
-
~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the carboxylic acid group.
-
~7.3-7.5 ppm (dd, 1H): Aromatic proton meta to both the carboxylic acid and chloro groups.
-
~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the propoxy group.
-
~4.0-4.2 ppm (t, 2H): Methylene protons of the propoxy group adjacent to the oxygen (-OCH₂-).
-
~1.8-2.0 ppm (sextet, 2H): Methylene protons of the propoxy group (-CH₂-).
-
~1.0-1.2 ppm (t, 3H): Methyl protons of the propoxy group (-CH₃).
Comparative ¹H NMR Data:
-
5-Chloro-2-methoxybenzoic acid: Similar aromatic proton signals, with a singlet at ~3.9 ppm for the methoxy group (-OCH₃)[4].
-
2-Propoxybenzoic acid: Similar propoxy group signals, but with a different aromatic splitting pattern due to the absence of the chloro substituent[5][6].
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
-
~165-170 ppm: Carboxylic acid carbon (-COOH).
-
~155-160 ppm: Aromatic carbon attached to the propoxy group.
-
~130-135 ppm: Aromatic carbons.
-
~120-130 ppm: Aromatic carbon attached to the chloro group.
-
~115-120 ppm: Aromatic carbon.
-
~70-75 ppm: Methylene carbon of the propoxy group adjacent to the oxygen (-OCH₂-).
-
~20-25 ppm: Methylene carbon of the propoxy group (-CH₂-).
-
~10-15 ppm: Methyl carbon of the propoxy group (-CH₃).
Comparative ¹³C NMR Data:
-
5-Chloro-2-methoxybenzoic acid: Similar aromatic carbon signals, with a methoxy carbon signal around 56 ppm[7].
-
5-Chloro-2-hydroxybenzoic acid: The carbon attached to the hydroxyl group will be significantly deshielded[8].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands (cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2970, 2880: C-H stretches of the propoxy group.
-
~1680-1710 (strong): C=O stretch of the carboxylic acid.
-
~1590, 1470: C=C stretches of the aromatic ring.
-
~1250: C-O stretch of the ether.
-
~800-850: C-Cl stretch.
Comparative IR Data:
-
5-Chloro-2-hydroxybenzoic acid: A broad O-H stretch for the phenolic hydroxyl group will also be present, typically around 3300-3600 cm⁻¹[4][9].
-
5-Chloro-2-methoxybenzoic acid: The spectrum will be similar but will lack the broad O-H stretch of a hydroxyl group[10].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z 214, with a characteristic M+2 peak at m/z 216 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragmentation Peaks: Loss of the propoxy group, loss of the carboxylic acid group, and other characteristic fragmentations of the aromatic ring.
Comparative MS Data:
-
5-Chloro-2-hydroxybenzoic acid: Molecular ion at m/z 172, with an M+2 peak at m/z 174[11][12].
-
Methyl 5-chloro-2-methoxybenzoate: Molecular ion at m/z 200, with an M+2 peak at m/z 202[13].
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical intermediates.
Table 2: HPLC Method for Purity Determination
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
A pure sample of this compound should exhibit a single major peak. The presence of other peaks indicates impurities.
Synthesis and Potential Impurities
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. This compound is typically synthesized via the Williamson ether synthesis from 5-chlorosalicylic acid and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Caption: Workflow for the independent verification of this compound.
Conclusion
The independent verification of this compound is a critical step in ensuring the quality and reliability of this important pharmaceutical intermediate. By following the detailed protocols and comparing the obtained data with the expected values and those of related compounds presented in this guide, researchers can confidently ascertain the identity, purity, and overall quality of their material. This rigorous approach to chemical verification underpins the integrity of scientific research and the development of new medicines.
References
- 1. hmdb.ca [hmdb.ca]
- 2. This compound | #NV00296 | Rieke Metals Products & Services [riekemetals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Chloro-2-hydroxybenzoic acid(321-14-2) IR Spectrum [chemicalbook.com]
- 5. 2-Propoxybenzoic Acid | C10H12O3 | CID 539215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR [m.chemicalbook.com]
- 8. 5-Chloro-2-hydroxybenzoic acid(321-14-2) 13C NMR spectrum [chemicalbook.com]
- 9. Benzoic acid, 5-chloro-2-hydroxy- [webbook.nist.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 5-Chloro-2-hydroxybenzoic acid(321-14-2) MS spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574 - PubChem [pubchem.ncbi.nlm.nih.gov]
For drug discovery and development professionals, the initial characterization of a novel compound is a critical juncture. It is not enough to know that a molecule is active; we must understand how it is active and, just as importantly, where it is not. This guide provides a comprehensive framework for assessing the selectivity of 5-Chloro-2-propoxybenzoic acid, a compound with structural motifs suggestive of anti-inflammatory potential. While this specific molecule is not extensively characterized in public literature, its benzoic acid core provides a strong rationale for investigating its activity against cyclooxygenase (COX) enzymes.[1][2]
Derivatives of benzoic acid are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] A significant portion of the anti-inflammatory action of non-steroidal anti-inflammatory drugs (NSAIDs), many of which are benzoic acid derivatives, stems from the inhibition of COX enzymes.[2] Therefore, a logical and crucial first step in characterizing this compound is to determine its potency and selectivity against the two primary COX isoforms, COX-1 and COX-2.
This guide will detail the scientific reasoning behind experimental choices, provide robust, self-validating protocols, and present data in a clear, comparative format to empower researchers in making informed decisions about the future of this compound.
The Rationale: Why COX-1 and COX-2 are the Primary Targets for Selectivity Profiling
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid signaling molecules that mediate pain, inflammation, and fever.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the stomach lining and regulating blood platelet aggregation.
-
COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its products are major contributors to the pain and swelling associated with inflammation.
The differential expression and function of these two isoforms form the basis of the selectivity hypothesis. An inhibitor that preferentially targets COX-2 over COX-1 is predicted to have potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs. Given that derivatives of the closely related 2-hydroxybenzoic acid have been specifically designed to enhance COX-2 selectivity[2], it is imperative to evaluate this compound against both isoforms.
A structurally related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects by inhibiting the expression of inducible nitric oxide synthase (iNOS) and COX-2.[6] This further strengthens the hypothesis that the broader chemical class to which this compound belongs interacts with inflammatory pathways, making a direct assessment of COX inhibition essential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. preprints.org [preprints.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Pharmacokinetic Properties of 5-Chloro-2-propoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. Early characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for selecting and optimizing lead candidates, ultimately de-risking the progression to clinical trials.[1][2][3] This guide provides a comprehensive framework for benchmarking the pharmacokinetic properties of a series of 5-Chloro-2-propoxybenzoic acid derivatives. As a Senior Application Scientist, my objective is to not only present the "how" but also the "why" behind the experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.
The Importance of Early ADME Profiling
The journey of a drug from a promising hit to a marketable therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary reason for late-stage attrition.[4][5] By integrating ADME profiling early in the discovery pipeline, we can guide medicinal chemistry efforts to fine-tune the structural features that govern a molecule's behavior in the body.[6] This proactive approach allows for the early identification of liabilities such as poor absorption, rapid metabolism, or unfavorable distribution, enabling a more efficient allocation of resources towards candidates with a higher probability of success.
Benchmarking Strategy for this compound Derivatives
For the purpose of this guide, we will consider a parent compound, This compound (Parent Compound A) , and two hypothetical derivatives with minor structural modifications:
-
Derivative B: 5-Chloro-2-isopropoxybenzoic acid (exploring the effect of branching in the alkoxy chain)
-
Derivative C: 4-Chloro-2-propoxybenzoic acid (investigating the impact of the chloro substituent's position)
Our benchmarking will focus on a panel of key in vitro and in vivo assays designed to provide a holistic view of their pharmacokinetic potential.
In Vitro ADME Profiling: The First Line of Assessment
In vitro ADME assays serve as the initial screen to rapidly assess the fundamental properties of our derivatives.[1][3] These assays are typically conducted in a high-throughput format, providing crucial data for early decision-making.[7]
Table 1: Comparative In Vitro ADME Profile of this compound Derivatives (Hypothetical Data)
| Parameter | Assay | Parent Compound A | Derivative B | Derivative C | Rationale for Comparison |
| Solubility (µM) | Kinetic Solubility | 75 | 60 | 85 | Higher solubility is generally desirable for oral absorption. |
| Permeability (Papp, 10⁻⁶ cm/s) | PAMPA | 8.2 | 9.5 | 7.8 | Assesses passive diffusion across a membrane, a key factor in oral absorption.[8] |
| Metabolic Stability (% remaining after 30 min) | Human Liver Microsomes | 65% | 75% | 58% | Indicates susceptibility to first-pass metabolism in the liver.[9][10] |
| Plasma Protein Binding (% bound) | Rapid Equilibrium Dialysis | 98.5% | 99.2% | 97.8% | The unbound fraction of a drug is pharmacologically active.[11][12] |
| CYP450 Inhibition (IC₅₀, µM) | CYP3A4 Inhibition Assay | >50 | >50 | 45 | Evaluates the potential for drug-drug interactions.[13][14] |
| hERG Inhibition (IC₅₀, µM) | In vitro Patch Clamp | >30 | >30 | >30 | Assesses the risk of cardiotoxicity.[8][15] |
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the methodologies for the key in vitro assays. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based method that predicts passive intestinal absorption of compounds.[8][15] It measures the ability of a compound to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Solutions: Dissolve the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
Coat the Donor Plate: Pipette a small volume (e.g., 5 µL) of a lipid solution (e.g., 2% lecithin in dodecane) onto the filter membrane of each well in the donor plate. Allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with buffer.
-
Assemble the PAMPA Sandwich: Place the lipid-coated donor plate onto the acceptor plate, ensuring the filters are in contact with the acceptor buffer.
-
Add Donor Solution: Add the test compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))
Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the filter, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[9][10] High metabolic instability can lead to rapid clearance and low oral bioavailability.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine the test compound (e.g., 1 µM final concentration), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction in the aliquot by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins and transfer the supernatant for analysis.
-
Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
This assay determines the extent to which a compound binds to plasma proteins.[11][12] Only the unbound (free) fraction of a drug is available to exert its pharmacological effect and to be cleared from the body.
Caption: Workflow for the plasma protein binding assay using the RED device.
-
Prepare Spiked Plasma: Add the test compound to pooled human plasma to a final concentration (e.g., 5 µM).
-
Set up RED Device: The RED device consists of inserts with two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.
-
Load Device: Add the spiked plasma to the sample chamber and an equal volume of phosphate buffer to the buffer chamber of each insert.
-
Incubation: Place the inserts in a base plate and incubate at 37°C on a shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Preparation: Perform a protein precipitation step on the plasma samples.
-
Analysis: Determine the concentration of the compound in the samples from both chambers using LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand how the compound behaves in a complete biological system.[16][17][18] These studies provide crucial information on parameters like bioavailability, clearance, volume of distribution, and half-life.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Hypothetical Data)
| Parameter | Route of Administration | Parent Compound A | Derivative B | Derivative C | Significance |
| Half-life (t½, h) | Intravenous (IV) | 2.5 | 3.1 | 2.2 | Duration of action in the body. |
| Clearance (CL, mL/min/kg) | Intravenous (IV) | 20.1 | 15.8 | 25.4 | Rate of elimination from the body. |
| Volume of Distribution (Vd, L/kg) | Intravenous (IV) | 0.5 | 0.45 | 0.55 | Extent of distribution into tissues. |
| Oral Bioavailability (F, %) | Oral (PO) | 45% | 55% | 38% | Fraction of the oral dose that reaches systemic circulation. |
Interpretation of Comparative Data and Structure-Activity Relationships (SAR)
The hypothetical data presented in the tables allows for a comparative analysis of the three compounds, providing insights into their structure-activity relationships.
-
Parent Compound A vs. Derivative B: The introduction of a branched isopropyl group in Derivative B in place of the n-propyl group in Parent Compound A leads to a slight increase in lipophilicity. This is reflected in the hypothetical data as increased permeability and slightly higher plasma protein binding. The increased steric hindrance around the ether linkage in Derivative B may also contribute to its greater metabolic stability, resulting in a longer half-life and improved oral bioavailability.
-
Parent Compound A vs. Derivative C: Moving the chloro group from the 5-position to the 4-position in Derivative C could alter the electronic properties and conformation of the molecule. The hypothetical data suggests that this change in Derivative C may lead to slightly lower permeability and increased metabolic clearance, resulting in a shorter half-life and reduced oral bioavailability compared to Parent Compound A .
These interpretations, while based on a hypothetical dataset, illustrate the process of using comparative pharmacokinetic data to guide the next steps in a drug discovery program. For instance, the favorable profile of Derivative B would make it a more promising candidate for further optimization and efficacy studies.
Conclusion: An Integrated Approach to De-risking Drug Candidates
Benchmarking the pharmacokinetic properties of a series of compounds is an indispensable component of modern drug discovery.[6] By employing a suite of robust in vitro and in vivo assays, we can systematically evaluate the ADME profiles of drug candidates and establish clear structure-activity relationships. This data-driven approach allows for the rational design of molecules with improved pharmacokinetic properties, ultimately increasing the likelihood of identifying a safe and effective drug. The experimental workflows and comparative data analysis presented in this guide provide a solid foundation for researchers to design and execute their own pharmacokinetic benchmarking studies, fostering a more efficient and successful drug development process.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. In silico approaches for predicting ADME properties of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In silico ADME-Tox modeling: progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]
- 8. drughunter.com [drughunter.com]
- 9. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. 62176-15-2|this compound|BLD Pharm [bldpharm.com]
- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 14. 5-Chloro-2-hydroxybenzoic acid | 321-14-2 [chemicalbook.com]
- 15. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-2-propoxybenzoic Acid
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-2-propoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a halogenated organic acid. While a specific Safety Data Sheet (SDS) for this compound was not retrievable, its structural analogues, such as other chlorinated benzoic acids, are known to cause skin and eye irritation.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
Key Hazard Considerations:
-
Corrosivity: As an acid, it has the potential to be corrosive.
-
Irritation: Likely to cause skin and eye irritation upon contact.[1][2][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-lasting adverse effects if not disposed of correctly.
A thorough risk assessment should be conducted before handling this chemical, considering the quantities involved and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table summarizes the recommended PPE, which should be readily available and in good condition.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[1] |
| Body | Laboratory coat or chemical-resistant apron | To protect against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any dusts or vapors. |
Always inspect gloves for any signs of degradation before use and wash hands thoroughly after handling the chemical.[1]
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to safe laboratory practice and is often a regulatory requirement. This compound waste must be classified and collected as halogenated organic waste .[4][5]
Core Principles of Segregation:
-
Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste. The disposal methods and costs for these two streams are significantly different, with halogenated waste typically requiring incineration at specialized facilities.[4][6][7]
-
Acids and Bases: Do not combine acidic waste with basic waste in the same container to avoid violent chemical reactions.[4]
-
Solids and Liquids: Collect solid waste separately from liquid waste.
Experimental Protocol: Waste Collection
-
Container Selection: Obtain a designated, properly labeled hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Waste." The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[8] An accumulation start date should also be clearly visible.
-
Collection:
-
For solid this compound waste, carefully transfer it into the designated solid waste container using a clean spatula or scoop.
-
For solutions containing this compound, pour the waste into a designated "Halogenated Organic Liquid" waste container. Use a funnel to prevent spills and do not overfill the container (a maximum of 90% capacity is recommended).
-
-
Closure: Securely close the container lid immediately after adding waste to prevent the release of vapors.[6][8]
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Disposal Pathway: From Laboratory to Final Disposition
The disposal of this compound must be handled by a licensed professional waste disposal company.[1] Attempting to neutralize or dispose of this chemical down the drain is strictly prohibited. The typical disposal method for halogenated organic waste is high-temperature incineration.[4]
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Comprehensive Safety & Handling Guide: Personal Protective Equipment for 5-Chloro-2-propoxybenzoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-2-propoxybenzoic acid (CAS No. 62176-15-2) was publicly available at the time of this writing. This guide is a synthesis of information from SDSs of structurally related compounds, including other chlorinated benzoic acids and carboxylic acids. It is imperative to obtain and review the compound-specific SDS from your supplier before any handling occurs and to conduct a thorough, site-specific risk assessment.
Introduction
As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This compound, a halogenated carboxylic acid, presents a specific hazard profile that necessitates a robust Personal Protective Equipment (PPE) strategy. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling. The protocols herein are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established chemical safety principles.
Part 1: Hazard Assessment - The "Why" Behind the Protocol
Understanding the chemical nature of this compound is fundamental to selecting appropriate PPE. Its structure combines three key features, each contributing to the overall risk profile:
-
Carboxylic Acid Moiety: Carboxylic acids are, by nature, acidic and can act as skin and eye irritants.[1][2][3] Depending on the specific compound and its concentration, this can range from mild irritation to severe corrosive burns.[4][5]
-
Chlorinated Aromatic Ring: The presence of a halogen (chlorine) on the aromatic ring classifies this compound as a halogenated organic. Such compounds can present unique challenges for skin protection, as they may permeate standard laboratory gloves with prolonged contact.[6][7] They can also be hazardous upon inhalation or ingestion.[8]
-
Solid Powder Form: As a solid, this compound poses an inhalation risk if it becomes airborne dust.[2][5] Fine powders can easily be aerosolized during routine procedures like weighing and transferring, making respiratory protection and containment critical.[9]
Therefore, our PPE strategy must provide a multi-faceted barrier against chemical irritation/corrosion, skin absorption, and inhalation of particulate matter.
Part 2: Core Personal Protective Equipment (PPE) Protocol
All handling of this compound must be conducted within a certified chemical fume hood to provide primary containment.[9][10] The following PPE is mandatory and serves as the secondary barrier of protection.
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes or dust.[9]
-
Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>10g), preparing solutions where splashing is likely, or when there is a significant risk of dust generation.[5][10]
Skin and Body Protection
-
Laboratory Coat: A chemical-resistant lab coat, fully buttoned, is required. Ensure the material is appropriate for handling carboxylic acids.
-
Gloves: Glove selection is critical due to the halogenated nature of the compound.
-
Primary Handling: For tasks with potential for incidental contact (e.g., weighing, transfers in a fume hood), double-gloving with standard nitrile gloves is recommended. Gloves must be inspected for tears or holes before each use.[4]
-
Extended Contact or Spills: Aromatic and halogenated hydrocarbons can degrade nitrile rubber over time.[6][7] For procedures involving significant immersion risk or for spill cleanup, heavy-duty Viton™ or butyl rubber gloves are recommended over nitrile.[6][11]
-
Glove Change Protocol: Change gloves immediately if you suspect contamination, and always before leaving the laboratory or touching "clean" items like doorknobs, keyboards, or personal devices.
-
Respiratory Protection
-
Primary Engineering Control: A properly functioning chemical fume hood is the primary method for controlling inhalation exposure to chemical dust and vapors.[9]
-
Supplemental Respiratory Protection: If engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning large spills outside of a hood), a NIOSH-approved respirator may be necessary. For dusts, a particulate respirator (e.g., N95, P100) is appropriate. The selection of respiratory protection must be made by a qualified safety professional based on a formal risk assessment.
Part 3: PPE Selection Matrix
For clarity, the following table summarizes the recommended PPE for specific laboratory operations.
| Task/Operation | Eye/Face Protection | Glove Type | Respiratory Protection | Body Protection |
| Weighing Solid (<10g) | Chemical Splash Goggles | Double Nitrile | Chemical Fume Hood | Chemical-Resistant Lab Coat |
| Preparing Solutions | Goggles & Face Shield | Double Nitrile | Chemical Fume Hood | Chemical-Resistant Lab Coat |
| Running Reactions | Chemical Splash Goggles | Double Nitrile | Chemical Fume Hood | Chemical-Resistant Lab Coat |
| Handling Large Quantities (>10g) | Goggles & Face Shield | Double Nitrile (or Butyl/Viton) | Chemical Fume Hood | Chemical-Resistant Lab Coat |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Butyl or Viton™ | NIOSH-Approved Respirator (as needed) | Chemical-Resistant Apron & Shoe Covers |
Part 4: Procedural Guidance
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Eye Protection: Put on chemical splash goggles. Adjust for a snug fit.
-
Face Shield: If required, place the face shield over the goggles.
-
Gloves: Put on the first pair of nitrile gloves. Pull the cuff of the glove over the cuff of the lab coat sleeve. Put on the second pair of gloves over the first.
Doffing (Taking Off) Sequence - Critical to Prevent Contamination: The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Outer Gloves: Grasp the outside of one glove at the cuff with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the still-gloved hand.
-
Inner Gloves: Slide a finger from the ungloved hand under the cuff of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately in the designated hazardous waste container.
-
Face Shield: Handle by the headband and lift away from the face.
-
Lab Coat: Unbutton the lab coat. Shrug it off by touching only the inside of the garment. Turn it inside out as you remove it and hang it in its designated location or place it in a laundry container if contaminated.
-
Goggles: Remove by handling the strap, not the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Doffing (Removal) Workflow.
Part 5: Operational and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow. As a halogenated organic compound, all waste generated from handling this compound must be treated as hazardous halogenated waste.[12][13]
Waste Segregation
CRITICAL: Never mix halogenated organic waste with non-halogenated organic waste.[14][15] Disposal costs for halogenated waste are significantly higher, and improper mixing can create dangerous chemical reactions.
Caption: Waste Segregation Decision Logic.
Disposal Procedures
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, bench paper) must be placed in a dedicated, clearly labeled hazardous solid waste container designated for halogenated materials.[9][16]
-
Contaminated Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone, ethanol). The first rinse must be collected and disposed of as halogenated organic liquid waste . Subsequent rinses can be managed according to standard lab procedures for non-hazardous waste, pending a site-specific risk assessment.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinsates, must be collected in a sealed, properly vented, and clearly labeled container for halogenated organic liquid waste .[13]
-
Spill Cleanup Debris: Absorbent materials used to clean up spills of this compound must be placed in the designated hazardous solid waste container.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
